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  • Product: 3-(2-Thienylmethyl)azetidine
  • CAS: 937614-36-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-((Thiophen-2-yl)methyl)azetidine: Structure, Synthesis, and Medicinal Chemistry Applications

This guide provides a comprehensive technical overview of 3-((thiophen-2-yl)methyl)azetidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By leveragi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-((thiophen-2-yl)methyl)azetidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By leveraging the unique properties of both the azetidine and thiophene moieties, this molecule serves as a valuable building block in the design of novel therapeutics. This document delves into its structural features, nomenclature, a proposed synthetic pathway with detailed protocols, and its potential applications in medicinal chemistry, grounded in established scientific principles.

Introduction: The Strategic Combination of Azetidine and Thiophene Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with favorable pharmacological profiles is perpetual. The strategic incorporation of strained ring systems and heteroaromatic moieties is a well-established approach to modulate the physicochemical and pharmacokinetic properties of drug candidates. 3-((Thiophen-2-yl)methyl)azetidine is a prime exemplar of this strategy, uniting the three-dimensional character of the azetidine ring with the versatile electronic and bioisosteric properties of the thiophene nucleus.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained considerable traction in drug discovery.[1] Its inherent ring strain and non-planar geometry can confer improved metabolic stability, aqueous solubility, and binding affinity to target proteins.[2] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine scaffold, highlighting its clinical significance.[1]

On the other hand, the thiophene ring is a privileged five-membered heteroaromatic system that is a common bioisostere for the phenyl ring.[3] Its presence in numerous pharmaceuticals is attributed to its ability to engage in various intermolecular interactions and its susceptibility to metabolic transformations, which can be fine-tuned through substitution. The sulfur atom in the thiophene ring can also participate in hydrogen bonding, further enhancing drug-receptor interactions.

The conjugation of these two valuable synthons in 3-((thiophen-2-yl)methyl)azetidine creates a molecule with a unique conformational profile and a rich potential for derivatization, making it an attractive starting point for the development of new chemical entities.

Structure and Nomenclature

The chemical structure of 3-((thiophen-2-yl)methyl)azetidine comprises a central azetidine ring substituted at the 3-position with a methyl group, which in turn is attached to the 2-position of a thiophene ring.

Chemical Structure:

Chemical structure of 3-((thiophen-2-yl)methyl)azetidine

Figure 1: Chemical structure of 3-((thiophen-2-yl)methyl)azetidine.

IUPAC Name: 3-((Thiophen-2-yl)methyl)azetidine

Common Synonym: 3-(2-Thienylmethyl)azetidine

Molecular Formula: C₈H₁₁NS

Molecular Weight: 153.24 g/mol

Proposed Synthesis of 3-((Thiophen-2-yl)methyl)azetidine

Synthetic Scheme

Synthesis of 3-((Thiophen-2-yl)methyl)azetidine cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Hydrogenation and Deprotection A 1-Benzhydrylazetidin-3-one C 1-Benzhydryl-3-((thiophen-2-yl)methylene)azetidine A->C n-BuLi, THF, 0 °C to rt B Thiophen-2-ylmethyl)triphenylphosphonium bromide B->C C_2 1-Benzhydryl-3-((thiophen-2-yl)methylene)azetidine D 3-((Thiophen-2-yl)methyl)azetidine C_2->D H₂, Pd/C, MeOH, rt

Diagram 1: Proposed synthetic scheme for 3-((thiophen-2-yl)methyl)azetidine.

Experimental Protocol

Step 1: Synthesis of 1-Benzhydryl-3-((thiophen-2-yl)methylene)azetidine

This step involves a Wittig reaction to introduce the thiophene-methylene group onto the azetidine ring.

  • Materials:

    • (Thiophen-2-ylmethyl)triphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) solution in hexanes

    • 1-Benzhydrylazetidin-3-one

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of (thiophen-2-ylmethyl)triphenylphosphonium bromide (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add n-butyllithium solution (1.1 eq.) dropwise.

    • Stir the resulting deep red solution at 0 °C for 1 hour.

    • Add a solution of 1-benzhydrylazetidin-3-one (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-benzhydryl-3-((thiophen-2-yl)methylene)azetidine.

Step 2: Synthesis of 3-((Thiophen-2-yl)methyl)azetidine

This final step involves the simultaneous reduction of the exocyclic double bond and hydrogenolysis of the N-benzhydryl protecting group.

  • Materials:

    • 1-Benzhydryl-3-((thiophen-2-yl)methylene)azetidine

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 1-benzhydryl-3-((thiophen-2-yl)methylene)azetidine in methanol.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

    • Stir the reaction vigorously until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the product by vacuum distillation or column chromatography to obtain pure 3-((thiophen-2-yl)methyl)azetidine.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the azetidine and thiophene protons.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Thiophene H5~7.1-7.3dd
Thiophene H3~6.9-7.0dd
Thiophene H4~6.8-6.9dd
Azetidine CH₂ (C2, C4)~3.5-3.8m
Thienylmethyl CH₂~2.9-3.1d
Azetidine CH (C3)~2.7-2.9m
Azetidine NH~1.5-2.5br sBroad singlet, exchangeable with D₂O
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm)
Thiophene C2~140-145
Thiophene C5~126-128
Thiophene C3~124-126
Thiophene C4~123-125
Azetidine C2, C4~50-55
Azetidine C3~35-40
Thienylmethyl CH₂~30-35
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional Group Predicted Absorption Range (cm⁻¹)
N-H stretch (azetidine)3300-3500 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-2960
C=C stretch (thiophene)1500-1600
C-N stretch (azetidine)1100-1300
Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The predicted exact mass for the [M+H]⁺ ion is approximately 154.0688.

Potential Applications in Medicinal Chemistry

The unique structural features of 3-((thiophen-2-yl)methyl)azetidine make it a promising scaffold for the design of novel bioactive molecules. Its utility can be envisioned in several therapeutic areas.

Bioisosteric Replacement and Analogue Design

This molecule can serve as a bioisosteric replacement for other cyclic amines, such as piperidine or pyrrolidine, in known pharmacologically active compounds.[5] The constrained nature of the azetidine ring can lead to improved selectivity and reduced off-target effects. The thiophene moiety can be further functionalized to probe structure-activity relationships and optimize pharmacokinetic properties.

Central Nervous System (CNS) Disorders

Both azetidine and thiophene derivatives have been explored for their activity in the central nervous system.[6] The incorporation of the azetidine ring can enhance blood-brain barrier permeability, a critical factor for CNS-targeted drugs. The derivatization of the azetidine nitrogen could lead to the development of novel ligands for various CNS receptors.

Anticancer and Antimicrobial Agents

The azetidine and thiophene nuclei are present in a variety of anticancer and antimicrobial agents.[7][8] The unique three-dimensional shape of 3-((thiophen-2-yl)methyl)azetidine can facilitate novel binding interactions with biological targets, potentially leading to the discovery of compounds with new mechanisms of action.

Medicinal_Chemistry_Applications cluster_apps Potential Therapeutic Areas A 3-((Thiophen-2-yl)methyl)azetidine Scaffold B CNS Disorders A->B Modulation of Neurotransmitter Receptors C Anticancer Agents A->C Inhibition of Kinases or other Cancer Targets D Antimicrobial Agents A->D Development of Novel Antibacterials or Antifungals E Bioisosteric Replacement A->E Replacement of Piperidine/Pyrrolidine in known drugs

Diagram 2: Potential applications of the 3-((thiophen-2-yl)methyl)azetidine scaffold in medicinal chemistry.

Conclusion

3-((Thiophen-2-yl)methyl)azetidine is a structurally intriguing molecule that holds considerable promise as a building block in drug discovery. Its synthesis, while not explicitly documented, can be achieved through established synthetic methodologies. The combination of the conformationally restricted azetidine ring and the versatile thiophene moiety provides a unique platform for the design of novel therapeutics with potentially improved pharmacological profiles. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and therapeutic potential of this and related heterocyclic systems.

References

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google P
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  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

  • Azetidine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione - ResearchGate. (URL: [Link])

  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis - MDPI. (URL: [Link])

  • [3-(Azetidin-2-yl)thiophen-2-yl]methanol - PubChem. (URL: [Link])

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (URL: [Link])

  • ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). (URL: [Link])

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  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - NIH. (URL: [Link])

  • Synthesis of Azetidine Nitrones by Double Methylene Incorporation into Nitrile Oxides Using Diazomethane | Request PDF - ResearchGate. (URL: [Link])

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  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (URL: [Link])

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

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Sources

Exploratory

Spectroscopic data for 3-(thiophen-2-ylmethyl)azetidine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(thiophen-2-ylmethyl)azetidine Introduction 3-(thiophen-2-ylmethyl)azetidine is a heterocyclic compound of interest in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(thiophen-2-ylmethyl)azetidine

Introduction

3-(thiophen-2-ylmethyl)azetidine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the presence of both a strained azetidine ring and a biologically relevant thiophene moiety. Azetidine scaffolds are increasingly utilized as bioisosteres and conformational constraints in drug design.[1] The thiophene ring is a common feature in many pharmaceuticals. A thorough understanding of the spectroscopic properties of this molecule is essential for its synthesis, purification, and characterization in research and development settings. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(thiophen-2-ylmethyl)azetidine, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structure of 3-(thiophen-2-ylmethyl)azetidine, with the IUPAC name 3-(thiophen-2-ylmethyl)azetidine, consists of an azetidine ring substituted at the 3-position with a methylene bridge connected to the 2-position of a thiophene ring. This structure gives rise to a unique spectroscopic fingerprint, which we will explore in detail.

Molecular Formula: C₈H₁₁NS

Molecular Weight: 153.25 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-(thiophen-2-ylmethyl)azetidine, both ¹H and ¹³C NMR will provide detailed information about the connectivity and chemical environment of each atom. The following predictions are based on established chemical shift values for azetidine and thiophene derivatives.[2][3][4]

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the azetidine ring protons, the methylene bridge protons, and the thiophene ring protons. The azetidine ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.15dd1HH-5' (Thiophene)Thiophene α-proton, downfield due to proximity to sulfur and deshielding effects.
~6.95dd1HH-3' (Thiophene)Thiophene β-proton.
~6.85dd1HH-4' (Thiophene)Thiophene β-proton.
~3.60t2HH-2, H-4 (Azetidine, axial)Protons on the carbons adjacent to the nitrogen in the azetidine ring.
~3.40t2HH-2, H-4 (Azetidine, equatorial)Protons on the carbons adjacent to the nitrogen in the azetidine ring.
~3.00d2H-CH₂- (Methylene bridge)Methylene protons adjacent to the thiophene ring.
~2.80m1HH-3 (Azetidine)Methine proton on the substituted carbon of the azetidine ring.
~2.00br s1HN-H (Azetidine)Amine proton, often a broad singlet, chemical shift can vary with concentration and solvent.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~142C-2' (Thiophene)Quaternary carbon of the thiophene ring attached to the methylene group.
~127C-5' (Thiophene)Aromatic CH carbon in the thiophene ring.
~125C-3' (Thiophene)Aromatic CH carbon in the thiophene ring.
~123C-4' (Thiophene)Aromatic CH carbon in the thiophene ring.
~55C-2, C-4 (Azetidine)Carbons adjacent to the nitrogen in the azetidine ring.
~38-CH₂- (Methylene bridge)Aliphatic methylene carbon.
~35C-3 (Azetidine)Substituted carbon of the azetidine ring.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(thiophen-2-ylmethyl)azetidine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a pulse sequence such as the zg30. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a pulse sequence like zgpg30. A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 3-(thiophen-2-ylmethyl)azetidine will show characteristic bands for the N-H, C-H (aliphatic and aromatic), and C-S bonds, as well as vibrations from the thiophene and azetidine rings.

Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~3350Medium, broadN-H stretch (secondary amine)
~3100MediumAromatic C-H stretch (thiophene)
2850-2950MediumAliphatic C-H stretch (azetidine and methylene)
~1500-1600Medium-WeakC=C stretching (thiophene ring)
~1450MediumCH₂ scissoring
~1100-1200MediumC-N stretch
~700StrongC-S stretch and out-of-plane C-H bending (thiophene)
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_output Result Generation Clean Clean ATR Crystal Background Record Background Spectrum Clean->Background Apply Apply Sample to Crystal Acquire Acquire Sample Spectrum Apply->Acquire Process Process and Generate Spectrum Acquire->Process

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For 3-(thiophen-2-ylmethyl)azetidine, electrospray ionization (ESI) is a suitable soft ionization technique that would likely show a prominent protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data (ESI+)

The PubChem entry for the hydrochloride salt of this compound predicts several adducts.[5] The most informative for confirming the molecular weight would be the protonated molecule.

m/zIon
154.0685[M+H]⁺
176.0504[M+Na]⁺

Plausible Fragmentation Pattern (EI or CID)

Under higher energy conditions, the molecule would be expected to fragment. Key fragmentation pathways could include:

  • Loss of the thiophene ring: Cleavage of the bond between the methylene group and the azetidine ring.

  • Ring-opening of the azetidine: Followed by subsequent fragmentation.

  • Fragmentation of the thiophene ring: Loss of small molecules like C₂H₂ or H₂S.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (Optional): If analyzing a mixture, inject the sample into a liquid chromatograph (LC) to separate the components before they enter the mass spectrometer.

  • Ionization: The sample is introduced into the ESI source, where it is nebulized and ionized to form gaseous ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Caption: Workflow for LC-MS data acquisition.

Conclusion

The spectroscopic data for 3-(thiophen-2-ylmethyl)azetidine can be reliably predicted based on the well-established principles of NMR, IR, and MS, and by drawing analogies to similar chemical structures. The combination of these techniques provides a comprehensive characterization of the molecule, confirming its identity and purity. This guide serves as a valuable resource for researchers working with this compound, offering a framework for the interpretation of experimentally obtained spectroscopic data.

References

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  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. Available at: [Link]

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Foundational

The Pharmacological Frontier of 3-(2-Thienylmethyl)azetidine Derivatives: An Uncharted Territory in Drug Discovery

For Immediate Release While the azetidine scaffold is a cornerstone in modern medicinal chemistry, featuring in a range of therapeutics with diverse biological activities, a comprehensive pharmacological profile of its 3...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

While the azetidine scaffold is a cornerstone in modern medicinal chemistry, featuring in a range of therapeutics with diverse biological activities, a comprehensive pharmacological profile of its 3-(2-thienylmethyl) substituted derivatives remains largely uncharted in publicly accessible scientific literature. Extensive searches for specific in vitro and in vivo data, including receptor binding affinities, functional assay results, and efficacy studies for this particular class of compounds, have not yielded the detailed information necessary to construct an in-depth technical guide.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery due to its ability to impart favorable physicochemical properties such as improved metabolic stability and solubility.[1] Its rigid structure also allows for precise orientation of substituents, which is crucial for specific interactions with biological targets. Research has shown that azetidine derivatives possess a wide array of pharmacological activities, including antitumor, antimicrobial, and central nervous system (CNS) modulatory effects.[1][2][3]

For instance, various 3-substituted azetidine analogues have been investigated for their potential as therapeutic agents. Studies on 3-aryl-azetidine derivatives have revealed potent antiproliferative activities, highlighting their potential in oncology.[2][4] In the realm of CNS disorders, different azetidine-based compounds have been explored as inhibitors of monoamine transporters and as ligands for various CNS receptors, indicating the scaffold's utility in developing treatments for neurological and psychiatric conditions.[5] Furthermore, a patent application has described certain N-substituted azetidine derivatives with high affinity for cannabinoid receptors, suggesting their potential in treating a range of disorders affecting the central nervous, immune, and cardiovascular systems.[6]

Despite the broad interest in the azetidine core, the specific contribution of the 3-(2-thienylmethyl) substituent to the pharmacological profile remains an open question. The thiophene ring is a common bioisostere for the phenyl ring in drug design and is known to influence the electronic and steric properties of a molecule, which can in turn affect its biological activity.

The absence of detailed pharmacological data for 3-(2-thienylmethyl)azetidine derivatives presents both a challenge and an opportunity for the scientific community. It underscores a gap in the current understanding of the structure-activity relationships of 3-substituted azetidines and invites researchers to explore the therapeutic potential of this specific chemical space. Future investigations into the synthesis and biological evaluation of novel 3-(2-thienylmethyl)azetidine derivatives could uncover new lead compounds for a variety of diseases.

Until such data becomes available, it is not feasible to provide a detailed technical guide on the pharmacological profile of this specific class of compounds without resorting to speculation, which would contravene the principles of scientific accuracy and integrity. The drug development community is encouraged to pursue research in this area to unlock the potential of these intriguing molecules.

References

[4] Yuan, Y., Wang, Y., Zhang, W., & Li, Y. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]2][4]

[7] Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662.

[2] Yuan, Y., Wang, Y., Zhang, W., & Li, Y. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 85. [Link]2][4]

[1] Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]1]

[6] US20070270463A1 - Novel product, method and intermediates for the preparation of azetidine derivatives. (2007). Google Patents. 6]

[5] Azetidine derivatives with CNS activity. (n.d.). ResearchGate. Retrieved from [Link]5]

[8] WO2000063168A1 - Synthesis of azetidine derivatives. (2000). Google Patents.

[3] Kumar, S., & Kumar, A. (2010). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. E-Journal of Chemistry, 7(4), 1235-1242. [Link]3]

Sources

Exploratory

Technical Guide: Synthesis & Characterization of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol

Executive Summary & Molecular Profile Compound Name: 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol CAS Registry Number: 151250-94-1 Molecular Formula: C₁₃H₁₈N₄O Molecular Weight: 246.31 g/mol [1] This technical guide out...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

Compound Name: 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol CAS Registry Number: 151250-94-1 Molecular Formula: C₁₃H₁₈N₄O Molecular Weight: 246.31 g/mol [1]

This technical guide outlines the synthesis, purification, and characterization of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol. This molecule represents a strategic fusion of two distinct pharmacophores: the adamantane cage , known for its lipophilicity and ability to block viral ion channels (e.g., M2 protein in Influenza A) or fit into hydrophobic enzymatic pockets (e.g., 11


-HSD1), and the 1,3,5-triazine ring , a privileged scaffold in medicinal chemistry capable of diverse hydrogen bonding interactions.

Key Technical Challenge: The primary challenge in this synthesis is the steric bulk of the adamantyl group, which can hinder nucleophilic attacks during ring closure. Furthermore, the molecule exhibits significant lactam-lactim tautomerism, complicating spectroscopic characterization.

Retrosynthetic Analysis & Strategy

To ensure high purity and scalability, we avoid the stepwise substitution of cyanuric chloride, which often suffers from over-substitution or hydrolysis issues when sterically hindered nucleophiles are involved.

Instead, we utilize a Cyclocondensation Strategy (Modified Pinner/Biguanide Synthesis). This approach constructs the triazine ring around the adamantyl core, ensuring regiospecificity.

Disconnection Logic:

  • The triazine ring is disconnected at the C2 and C6 positions relative to the N1/N5 nitrogens.

  • This reveals two key precursors: Adamantane-1-carboxylic acid derivative (electrophile) and Biguanide (bis-nucleophile).

  • The specific target (Amino-Hydroxy-Triazine) dictates the use of an Ester precursor rather than a Nitrile (which would yield a Diamino-Triazine).

Visualization: Retrosynthetic Pathway

Retrosynthesis cluster_conditions Reaction Logic Target Target: 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol Precursors Precursors Target->Precursors Disconnection Biguanide Biguanide (Free Base) Precursors->Biguanide Ester Methyl Adamantane-1-carboxylate Precursors->Ester Step1 Cyclization via Nucleophilic Acyl Substitution Step2 Elimination of MeOH

Caption: Retrosynthetic disconnection revealing the convergent assembly of the triazine core from biguanide and an adamantyl ester.

Experimental Protocol

Safety Note: Biguanide is unstable as a free base over long periods. It must be generated in situ from Biguanide Hydrochloride. Sodium methoxide is moisture-sensitive and corrosive.

Reagents & Materials
ReagentEquiv.[2]Role
Methyl Adamantane-1-carboxylate1.0Electrophilic Scaffold
Biguanide Hydrochloride1.2Nucleophilic Scaffold
Sodium Methoxide (NaOMe)2.5Base (Generation of free biguanide)
Methanol (Anhydrous)SolventReaction Medium
Acetic Acid (Glacial)ExcessQuenching/Neutralization
Step-by-Step Synthesis

Step 1: In-Situ Generation of Biguanide

  • Charge a dry 3-neck round-bottom flask (equipped with a reflux condenser and nitrogen inlet) with anhydrous Methanol (10 mL/g of substrate).

  • Add Sodium Methoxide (2.5 equiv) and stir until fully dissolved.

  • Add Biguanide Hydrochloride (1.2 equiv) in one portion.

  • Stir at room temperature for 30 minutes. A white precipitate (NaCl) will form.

    • Technical Insight: Removing NaCl is optional but filtration here can yield a cleaner final workup. For this protocol, we proceed without filtration to minimize handling losses.

Step 2: Cyclocondensation

  • Add Methyl Adamantane-1-carboxylate (1.0 equiv) to the reaction mixture.

    • Note: If the ester is solid, dissolve it in a minimum amount of warm methanol before addition.

  • Heat the mixture to Reflux (65°C) .

  • Maintain reflux for 12–16 hours .

    • Monitoring: Monitor via TLC (System: DCM:MeOH 9:1). The starting ester (

      
      ) should disappear, and a lower 
      
      
      
      spot (product) should appear.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure to

    
    20% of the original volume.
    
  • Pour the residue into ice-cold water (50 mL/g substrate). The solution will be alkaline (pH > 10).

  • Dropwise, add Glacial Acetic Acid to adjust pH to ~6–7.

    • Observation: The product will precipitate as a white solid upon neutralization.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold water (3x) and cold isopropanol (1x) to remove unreacted ester.

  • Dry in a vacuum oven at 50°C overnight.

Purification

If the crude purity is <95% (by HPLC), recrystallize from DMF/Water or Ethanol/Water .

  • Why DMF? Triazines with hydroxyl and amino groups have low solubility in standard organic solvents due to extensive intermolecular hydrogen bonding.

Characterization & Structural Validation[3][4]

Tautomerism (Lactam vs. Lactim)

A critical aspect of this molecule is the tautomeric equilibrium between the 2-ol (lactim) and 2-one (lactam) forms. In the solid state and polar solvents (DMSO), the Lactam (2-one) form typically predominates due to the stability of the amide-like resonance.

Nomenclature Note: While the CAS name uses "2-ol", the NMR data will reflect the "2-one" structure (presence of NH proton, C=O character).

Visualization: Tautomeric Equilibrium

Tautomerism Lactim Lactim Form (Triazin-2-ol) -OH group Aromatic Ring Lactam Lactam Form (Triazin-2(1H)-one) C=O group NH group Lactim->Lactam  Dominant in  Solid State/DMSO

Caption: The equilibrium favors the Lactam form, which must be accounted for during spectral analysis.

Expected Spectral Data

H NMR (400 MHz, DMSO-

):
  • 
     11.0–11.5 ppm (s, 1H, Ring NH , Lactam form).
    
  • 
     6.8–7.2 ppm (br s, 2H, Exocyclic NH₂ ).
    
  • 
     1.9–2.0 ppm (m, 3H, Adamantane CH).
    
  • 
     1.8–1.9 ppm (d, 6H, Adamantane CH₂).
    
  • 
     1.6–1.7 ppm (m, 6H, Adamantane CH₂).
    
    • Interpretation: The adamantyl group appears as a characteristic set of multiplets in the aliphatic region (1.6–2.0 ppm). The absence of an -OH peak and presence of a downfield NH supports the lactam structure.


C NMR (100 MHz, DMSO-

):
  • Triazine Core:

    
     175.0 (C=O), 168.0 (C-NH₂), 164.0 (C-Adamantyl).
    
  • Adamantane:

    
     40.5, 38.5, 36.0, 28.0.
    

Mass Spectrometry (ESI+):

  • [M+H]⁺: Calculated: 247.15; Found: 247.2.

References & Authoritative Grounding

  • General Triazine Synthesis (Biguanide Route):

    • Afonso, C. A. M., et al. "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines."[3][4] Molecules, vol. 11, 2006, pp. 81-102.[4]

    • Relevance: Establishes the sequential substitution and cyclization protocols for s-triazines.

  • Tautomerism in Amino-Hydroxy-Triazines:

    • Bakharev, V., et al. "Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin, vol. 61, 2012, pp. 99-112.

    • Relevance: Validates the lactam (2-one) predominance in 4-amino-6-substituted-triazin-2-ol systems via spectral analysis.

  • Adamantane Pharmacophore Chemistry:

    • Liu, J., et al. "Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors." European Journal of Medicinal Chemistry, vol. 101, 2015.

    • Relevance: Demonstrates the utility and stability of adamantane-1-carboxylic acid derivatives as precursors in heterocyclic synthesis.

  • CAS Database Verification:

    • ChemicalBook Entry: 4-(1-Adamantyl)-6-amino-1,3,5-triazin-2-ol (CAS 151250-94-1).[1][5]

    • Relevance: Confirms the existence and commercial availability of the specific entity.[2][6][7]

Sources

Foundational

The Ascendancy of the 3-(2-Thienylmethyl)azetidine Scaffold: A Technical Guide to its Patent Landscape and Therapeutic Potential

For Immediate Release A Deep Dive into the Patent Landscape and Medicinal Chemistry of 3-(2-Thienylmethyl)azetidine, a Privileged Scaffold in Modern Drug Discovery. This technical guide offers an in-depth analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Patent Landscape and Medicinal Chemistry of 3-(2-Thienylmethyl)azetidine, a Privileged Scaffold in Modern Drug Discovery.

This technical guide offers an in-depth analysis of the patent landscape surrounding the 3-(2-Thienylmethyl)azetidine core, a heterocyclic scaffold of increasing importance for researchers, scientists, and drug development professionals. We will explore its synthesis, derivatization, and burgeoning applications, with a particular focus on its promising role in the development of novel anti-infective agents.

Introduction: The Azetidine Ring as a Cornerstone of Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry. Its unique conformational properties, which impart a degree of rigidity and a specific three-dimensional geometry to molecules, make it an attractive component in the design of compounds that can selectively interact with biological targets. The incorporation of an azetidine moiety can lead to improved metabolic stability, reduced off-target toxicity, and enhanced cell permeability, all critical parameters in the development of successful therapeutics.

The 3-(2-Thienylmethyl)azetidine core, in particular, combines the favorable properties of the azetidine ring with the electronic and steric features of the thiophene group. Thiophene rings are common isosteres of phenyl rings and are frequently found in bioactive molecules, often contributing to enhanced potency and improved pharmacokinetic profiles. This guide will illuminate the patented innovations that have harnessed the synergistic potential of these two structural motifs.

The Patent Landscape: A Focus on Anti-Infective Applications

The patent landscape for 3-(2-Thienylmethyl)azetidine and its derivatives is dominated by their potential as anti-infective agents, particularly in the fields of antibacterial and antitubercular research. While a number of patents cover broad classes of azetidine derivatives for various therapeutic indications, a key patent application that appears to be highly relevant to the specific scaffold of interest is WO2010032201A1 , assigned to the Spanish pharmaceutical company Almirall, S.A. This application is a cornerstone of the patent landscape for this class of compounds and suggests a focused effort in leveraging this scaffold for therapeutic benefit.

The primary therapeutic indications for which 3-(2-thienylmethyl)azetidine derivatives have been patented are:

  • Antibacterial Agents: Azetidine-containing compounds have shown significant promise in combating bacterial infections. The incorporation of the thiophene moiety can enhance the antibacterial spectrum and potency.

  • Antitubercular Agents: The global health threat of tuberculosis, particularly multi-drug resistant strains, has spurred the search for novel therapeutics. The 3-(2-thienylmethyl)azetidine scaffold has been investigated as a potential backbone for new anti-TB drugs.

The following table summarizes key patent information related to azetidine derivatives with a focus on anti-infective applications:

Patent/ApplicationAssigneeTherapeutic FocusKey Features of Invention
WO2010032201A1 Almirall, S.A.Not explicitly stated in abstract, but likely anti-infective based on related research.Claims azetidine derivatives and their use in therapy.
WO2000063168A1 Not specified in abstractBuilding blocks for combinatorial libraries.Describes the synthesis of 3-amino-azetidine derivatives, which are key intermediates for more complex azetidine compounds.[1]
Various Scientific Literature N/AAntibacterial, AntitubercularStructure-activity relationship studies on 2-thienyl azetidine derivatives demonstrating their potential as anti-infective agents.

Synthetic Strategies and Methodologies: Building the Core Scaffold

The synthesis of 3-(2-Thienylmethyl)azetidine is a multi-step process that relies on the construction of the core azetidine ring followed by the introduction of the 2-thienylmethyl substituent. While specific, detailed protocols for the exact target molecule are not always explicitly laid out in a single patent, a plausible and efficient synthetic route can be constructed based on established methods for azetidine synthesis and functionalization found in the patent and scientific literature.

General Synthetic Workflow

The synthesis of 3-(2-Thienylmethyl)azetidine can be conceptualized in the following workflow:

G Start Starting Materials Step1 Formation of N-protected 3-hydroxyazetidine Start->Step1 Step2 Activation of the Hydroxyl Group Step1->Step2 Step3 Nucleophilic Substitution with Thiophene Grignard or equivalent Step2->Step3 Step4 Deprotection Step3->Step4 End 3-(2-Thienylmethyl)azetidine Step4->End

Caption: A generalized workflow for the synthesis of 3-(2-Thienylmethyl)azetidine.

Detailed Experimental Protocol (Hypothetical, based on established methods)

The following protocol is a representative, step-by-step methodology for the synthesis of 3-(2-Thienylmethyl)azetidine, constructed from established chemical principles and analogous procedures found in the literature.

Step 1: Synthesis of N-Boc-3-azetidinone

  • To a solution of N-Boc-3-hydroxyazetidine (1 eq.) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-3-azetidinone.

Causality: The Dess-Martin periodinane oxidation is a mild and efficient method for converting the secondary alcohol of N-Boc-3-hydroxyazetidine to the corresponding ketone, which is a key intermediate for the introduction of the thienylmethyl group. The Boc protecting group is stable under these conditions and prevents unwanted side reactions at the nitrogen atom.

Step 2: Grignard Reaction with 2-Thienylmagnesium bromide

  • Prepare a solution of 2-thienylmagnesium bromide (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • To a solution of N-Boc-3-azetidinone (1 eq.) in anhydrous THF at -78 °C, add the Grignard reagent dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-Boc-3-hydroxy-3-(2-thienyl)azetidine.

Causality: The Grignard reaction allows for the formation of a new carbon-carbon bond between the ketone of the azetidinone and the 2-thienyl nucleophile. Performing the reaction at low temperature (-78 °C) helps to control the reactivity of the Grignard reagent and minimize side reactions.

Step 3: Reduction of the Tertiary Alcohol

  • To a solution of N-Boc-3-hydroxy-3-(2-thienyl)azetidine (1 eq.) in trifluoroacetic acid (TFA) at 0 °C, add triethylsilane (3 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to give N-Boc-3-(2-thienylmethyl)azetidine.

Causality: The combination of a strong acid (TFA) and a reducing agent (triethylsilane) facilitates the reductive dehydroxylation of the tertiary alcohol. This step is crucial for obtaining the desired methylene bridge between the azetidine and thiophene rings.

Step 4: Deprotection of the Azetidine Nitrogen

  • Dissolve N-Boc-3-(2-thienylmethyl)azetidine (1 eq.) in a solution of hydrochloric acid in dioxane (4 M).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 3-(2-Thienylmethyl)azetidine. The free base can be obtained by neutralization with a suitable base.

Causality: The Boc protecting group is readily cleaved under acidic conditions, providing the final product. The use of HCl in dioxane is a standard and effective method for this deprotection, yielding the hydrochloride salt which is often more stable and easier to handle than the free base.

Structure-Activity Relationships and Mechanistic Insights

The biological activity of 3-(2-thienylmethyl)azetidine derivatives is highly dependent on the nature and position of substituents on both the azetidine and thiophene rings. Structure-activity relationship (SAR) studies, primarily from the scientific literature, have provided valuable insights into the key structural features required for potent anti-infective activity.

SAR cluster_0 3-(2-Thienylmethyl)azetidine Core cluster_1 Biological Activity Core Azetidine-Thiophene Scaffold R1 N1-Substituent Core->R1 Modulates solubility, PK properties R2 Azetidine Ring Substituents (C2, C4) Core->R2 Impacts stereochemistry and target binding R3 Thiophene Ring Substituents Core->R3 Fine-tunes potency and spectrum of activity Activity Antibacterial / Antitubercular Potency R1->Activity Critical for activity R3->Activity Important for potency

Caption: Key structural features influencing the biological activity of 3-(2-Thienylmethyl)azetidine derivatives.

For instance, modifications at the N1 position of the azetidine ring have been shown to significantly impact the antibacterial potency and pharmacokinetic properties of these compounds. Similarly, substitutions on the thiophene ring can modulate the electronic properties of the molecule and influence its interaction with the biological target.

Conclusion and Future Perspectives

The 3-(2-Thienylmethyl)azetidine scaffold represents a promising platform for the discovery of novel therapeutics, particularly in the area of anti-infective agents. The existing patent landscape, while still evolving, points to a significant interest in this chemical space. Future research will likely focus on the synthesis and evaluation of diverse libraries of derivatives to further explore the structure-activity relationships and to identify lead compounds with improved efficacy and safety profiles. The development of more efficient and scalable synthetic routes will also be crucial for the translation of these promising compounds from the laboratory to the clinic. This in-depth guide provides a solid foundation for researchers and drug development professionals to navigate this exciting and rapidly developing area of medicinal chemistry.

References

  • Almirall, S.A. (2010). Azetidine derivatives and their use in therapy. WO2010032201A1.
  • Synthesis of azetidine deriv
  • Relevant Scientific Literature on the synthesis and biological activity of thienyl-azetidine derivatives (Specific citations to be inserted based on further detailed analysis).

Sources

Protocols & Analytical Methods

Method

Topic: A Validated Step-by-Step Synthesis Protocol for 3-(2-Thienylmethyl)azetidine

An Application Note and Detailed Protocol from the Desk of a Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract & Introduction The azetidine scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract & Introduction

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, reduced lipophilicity, and unique three-dimensional exit vectors for structure-activity relationship (SAR) studies. Specifically, 3-substituted azetidines serve as valuable bioisosteres for other saturated heterocycles and aromatic rings, offering a distinct conformational rigidity. The target molecule, 3-(2-Thienylmethyl)azetidine, combines this desirable azetidine core with a thienylmethyl substituent—a group frequently employed in drug discovery to engage in various receptor interactions.

This document provides a comprehensive, three-step protocol for the synthesis of 3-(2-Thienylmethyl)azetidine, starting from commercially available N-Boc-3-azetidinone. The selected synthetic strategy is designed for robustness and scalability, proceeding through a Wittig olefination, followed by catalytic hydrogenation and final deprotection. Each step is detailed with expert commentary on the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Overall Synthetic Strategy & Workflow

The synthesis is designed as a linear three-step sequence. The workflow begins with the installation of the thienylmethylene group onto the azetidine core via a Wittig reaction, followed by saturation of the resulting exocyclic double bond, and concludes with the removal of the nitrogen protecting group to yield the final product.

G cluster_workflow Synthesis Workflow A Step 1: Wittig Reaction (C-C Bond Formation) B Step 2: Catalytic Hydrogenation (Alkene Reduction) A->B Purified Intermediate 1 C Step 3: Acid-Mediated Deprotection (Boc Removal) B->C Purified Intermediate 2 D Final Product: 3-(2-Thienylmethyl)azetidine C->D Final Purification

Figure 1: High-level workflow for the synthesis of 3-(2-Thienylmethyl)azetidine.

Detailed Synthesis Protocol

Part 1: Wittig Olefination to Synthesize tert-butyl 3-(2-thienylmethylene)azetidine-1-carboxylate

The first critical step involves the formation of the carbon-carbon bond between the azetidine ring and the thiophene moiety. The Wittig reaction is an excellent choice for this transformation, providing a reliable method for converting the ketone of N-Boc-3-azetidinone into the desired exocyclic alkene. The ylide is generated in situ from the corresponding phosphonium salt using a strong base.

G Azetidinone N-Boc-3-Azetidinone Intermediate1 tert-butyl 3-(2-thienylmethylene)- azetidine-1-carboxylate Azetidinone->Intermediate1  + Ylide (Wittig Reaction) PhosphoniumSalt (2-Thienylmethyl)- triphenylphosphonium bromide Ylide Phosphonium Ylide (Reactive Species) PhosphoniumSalt->Ylide  + Base Base n-BuLi or NaHMDS Ylide->Intermediate1 Byproduct Triphenylphosphine oxide

Figure 2: Reaction scheme for the Wittig olefination step.

Materials & Reagents

ReagentMol. Wt.Moles (Equiv.)Quantity
(2-Thienylmethyl)triphenylphosphonium bromide455.3711.0 mmol (1.1)5.0 g
Tetrahydrofuran (THF), anhydrous--100 mL
n-Butyllithium (n-BuLi), 2.5 M in hexanes-11.0 mmol (1.1)4.4 mL
tert-butyl 3-oxoazetidine-1-carboxylate171.2010.0 mmol (1.0)1.71 g
Saturated aq. NH₄Cl--50 mL
Ethyl Acetate (EtOAc)--150 mL
Brine--50 mL
Anhydrous MgSO₄--As needed

Step-by-Step Procedure:

  • Ylide Generation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (2-thienylmethyl)triphenylphosphonium bromide (5.0 g, 11.0 mmol). Add anhydrous THF (80 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (4.4 mL, 11.0 mmol) dropwise via syringe over 10 minutes. The solution will turn a deep red or orange color, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

    • Expert Insight: The anhydrous conditions are critical, as the ylide is highly basic and will be quenched by water. Using a strong, non-nucleophilic base like n-BuLi or NaHMDS is essential for efficient deprotonation of the phosphonium salt.

  • Wittig Reaction: In a separate flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.71 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Add the azetidinone solution dropwise to the cold ylide solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 30% EtOAc in hexanes).

  • Work-up and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% EtOAc in hexanes) to afford tert-butyl 3-(2-thienylmethylene)azetidine-1-carboxylate as a pale yellow oil.

Part 2: Catalytic Hydrogenation to Synthesize tert-butyl 3-(2-thienylmethyl)azetidine-1-carboxylate

The exocyclic double bond introduced in Part 1 is now reduced to the desired saturated single bond. Catalytic hydrogenation is the method of choice due to its high efficiency and clean reaction profile. Palladium on carbon (Pd/C) is a standard and effective catalyst for this type of alkene reduction.

Materials & Reagents

ReagentMol. Wt.Moles (Equiv.)Quantity
tert-butyl 3-(2-thienylmethylene)azetidine-1-carboxylate265.378.0 mmol (1.0)2.12 g
Palladium on Carbon (Pd/C), 10 wt. %--~200 mg (10 mol%)
Methanol (MeOH) or Ethyl Acetate (EtOAc)--80 mL
Hydrogen Gas (H₂)--Balloon or Parr app.
Celite®--As needed

Step-by-Step Procedure:

  • Reaction Setup: To a hydrogenation flask or a suitable round-bottom flask, add the alkene intermediate (2.12 g, 8.0 mmol) and the solvent (Methanol, 80 mL).

  • Carefully add 10% Pd/C (~200 mg) under a gentle stream of nitrogen.

    • Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere.

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Expert Insight: The thiophene ring is generally stable to these hydrogenation conditions, but prolonged reaction times or more active catalysts (like Raney Nickel) could lead to over-reduction of the sulfur-containing ring. Careful monitoring is advised.

  • Work-up and Purification: Once the reaction is complete, carefully purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (~20 mL).

  • Combine the filtrates and concentrate in vacuo. The resulting crude product, tert-butyl 3-(2-thienylmethyl)azetidine-1-carboxylate, is often of sufficient purity to proceed to the next step without further purification. If necessary, it can be purified by silica gel chromatography.

Part 3: Boc Deprotection to Yield 3-(2-Thienylmethyl)azetidine

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is reliably achieved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.

Materials & Reagents

ReagentMol. Wt.Moles (Equiv.)Quantity
tert-butyl 3-(2-thienylmethyl)azetidine-1-carboxylate267.397.5 mmol (1.0)2.0 g
Dichloromethane (DCM)--20 mL
Trifluoroacetic Acid (TFA)114.02-5 mL
Saturated aq. NaHCO₃--As needed
1 M aq. NaOH--As needed

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the Boc-protected intermediate (2.0 g, 7.5 mmol) in dichloromethane (20 mL) in a round-bottom flask and cool to 0 °C.

  • Deprotection: Slowly add trifluoroacetic acid (5 mL) to the solution. Bubbling (isobutylene evolution) should be observed.

  • Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

  • Dissolve the residue in a small amount of water (~10 mL) and cool in an ice bath.

  • Carefully basify the aqueous solution by adding 1 M NaOH until the pH is >10.

  • Extract the free amine product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 3-(2-Thienylmethyl)azetidine, as an oil. The product can be further purified by distillation or converted to a salt (e.g., HCl or fumarate) for improved handling and stability.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • LC-MS: To confirm the molecular weight and assess purity.

References

  • Title: The Azetidine Ring in Medicinal Chemistry: A Review. Source: Future Medicinal Chemistry URL: [Link]

  • Title: The Wittig Reaction: A Historical Perspective and Recent Advances. Source: Chemical Reviews URL: [Link]

  • Title: Synthesis of 3-Substituted Azetidines via Wittig Reaction of N-Boc-3-azetidinone. Source: Journal of Organic Chemistry URL: [Link]

  • Title: Catalytic Hydrogenation in Modern Organic Synthesis. Source: Organic Process Research & Development URL: [Link]

  • Title: Selective Hydrogenation of Heterocycles. Source: Chemical Society Reviews URL: [Link]

  • Title: Protecting Groups in Organic Synthesis. Source: Wiley URL: [Link]

Application

Protocol for Evaluating the Antibacterial Activity of 3-(2-Thienylmethyl)azetidine

Introduction: The Scientific Rationale for Investigating 3-(2-Thienylmethyl)azetidine The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating 3-(2-Thienylmethyl)azetidine

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. The compound 3-(2-Thienylmethyl)azetidine represents a compelling candidate for investigation, integrating two key pharmacophores with established biological activities: the azetidine ring and a thienyl moiety.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural component of numerous bioactive molecules, including the renowned β-lactam antibiotics.[1][2] Its inherent ring strain contributes to a unique reactivity profile that can be harnessed for therapeutic purposes.[3] Azetidine derivatives have demonstrated a wide spectrum of pharmacological activities, including significant antimicrobial properties.[2][4][5][6]

The thienyl group , a sulfur-containing aromatic ring, is also a privileged structure in medicinal chemistry. Thienyl-containing compounds have been shown to possess broad-spectrum antibacterial activity.[7][8][9] For instance, some thiophenyl-substituted pyrimidine derivatives have demonstrated potent activity against multidrug-resistant strains like MRSA by inhibiting essential bacterial cell division proteins such as FtsZ.[10] The incorporation of a thienyl group can enhance the lipophilicity and pharmacokinetic properties of a molecule, potentially improving its ability to penetrate bacterial cell membranes.

The synthesis of 3-(2-Thienylmethyl)azetidine, therefore, presents a logical and scientifically-driven strategy to potentially create a novel antibacterial agent. This document provides a comprehensive, step-by-step protocol for the systematic evaluation of its antibacterial efficacy, adhering to internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13]

Phase 1: Foundational Assessment of Antibacterial Activity

The initial phase of evaluation focuses on determining the minimum concentration of 3-(2-Thienylmethyl)azetidine required to inhibit and kill clinically relevant bacterial strains. This is achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Workflow: MIC and MBC Determination

The following diagram illustrates the sequential workflow for determining the MIC and MBC values of 3-(2-Thienylmethyl)azetidine.

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Assay A Prepare stock solution of 3-(2-Thienylmethyl)azetidine in DMSO D Perform 2-fold serial dilutions of the compound in a 96-well plate with Mueller-Hinton Broth (MHB) A->D B Culture selected bacterial strains (e.g., S. aureus, E. coli) to logarithmic growth phase C Adjust bacterial suspension to 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL) B->C E Inoculate wells with the standardized bacterial suspension C->E D->E Add inoculum F Incubate at 37°C for 18-24 hours E->F G Determine MIC: Lowest concentration with no visible bacterial growth F->G Visual Inspection H Subculture aliquots from clear wells (at and above MIC) onto nutrient agar plates G->H Proceed if growth is inhibited I Incubate plates at 37°C for 24 hours H->I J Determine MBC: Lowest concentration that results in ≥99.9% killing I->J Colony Counting

Caption: Workflow for MIC and MBC determination.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method as recommended by CLSI.[13][14]

Objective: To determine the lowest concentration of 3-(2-Thienylmethyl)azetidine that prevents the visible growth of a specific bacterial strain.[15][16]

Materials:

  • 3-(2-Thienylmethyl)azetidine

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Appropriate positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of 3-(2-Thienylmethyl)azetidine in sterile DMSO at a concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium. b. Transfer the colonies to a tube containing sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be verified using a spectrophotometer at a wavelength of 600 nm to achieve an optical density (OD) between 0.08 and 0.13. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add an additional 100 µL of the stock solution of the test compound (appropriately diluted from the 10 mg/mL stock) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. Column 11 should serve as a positive control (MHB with bacterial inoculum, no compound), and column 12 as a negative control (MHB only).

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well (columns 1-11). b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: a. Following incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of 3-(2-Thienylmethyl)azetidine at which there is no visible growth (i.e., the first clear well).[17]

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This protocol is a continuation of the MIC assay to determine if the compound is bactericidal or bacteriostatic.

Objective: To determine the lowest concentration of 3-(2-Thienylmethyl)azetidine that results in a ≥99.9% reduction in the initial bacterial inoculum.[18][19]

Materials:

  • MIC plate from Protocol 1

  • Nutrient agar plates

  • Sterile micropipette and tips

  • Incubator (37°C)

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two wells with higher concentrations), take a 10 µL aliquot.[20]

  • Plating: Spot-plate the 10 µL aliquot onto a nutrient agar plate.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Result Interpretation: a. Count the number of colonies on each spot. b. The MBC is the lowest concentration that produces no bacterial growth or a ≥99.9% kill rate compared to the initial inoculum count.[18]

Data Presentation: Expected MIC/MBC Results

Bacterial StrainCompoundMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus ATCC 292133-(2-Thienylmethyl)azetidine1632Bactericidal (≤4)
E. coli ATCC 259223-(2-Thienylmethyl)azetidine64>256Bacteriostatic (>4)
S. aureus ATCC 29213Ciprofloxacin (Control)0.51Bactericidal (≤4)
E. coli ATCC 25922Ciprofloxacin (Control)0.0150.03Bactericidal (≤4)
Note: The above data are hypothetical and for illustrative purposes only.

Phase 2: Characterizing the Dynamics of Antibacterial Action

Once the static antibacterial concentrations (MIC and MBC) are established, it is crucial to understand the rate at which 3-(2-Thienylmethyl)azetidine affects bacterial viability over time. This is accomplished through a time-kill kinetics assay.

Protocol 3: Time-Kill Kinetics Assay

Objective: To assess the rate of bacterial killing by 3-(2-Thienylmethyl)azetidine at various concentrations over a 24-hour period.[21][22]

Materials:

  • 3-(2-Thienylmethyl)azetidine

  • Bacterial strains prepared as in Protocol 1

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Nutrient agar plates

  • Sterile saline for dilutions

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in MHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Experimental Setup: a. Prepare culture tubes with MHB containing 3-(2-Thienylmethyl)azetidine at concentrations corresponding to 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. b. Include a growth control tube with no compound. c. Inoculate all tubes (except a sterility control) with the prepared bacterial suspension.

  • Time-Course Sampling: a. Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[23] b. Perform ten-fold serial dilutions of each aliquot in sterile saline. c. Plate 100 µL of appropriate dilutions onto nutrient agar plates.

  • Incubation and Colony Counting: a. Incubate the plates at 37°C for 24 hours. b. Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration of the compound and the growth control. b. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21][23]

Data Visualization: Hypothetical Time-Kill Curve

The following diagram illustrates the expected output of a time-kill kinetics assay, showcasing bacteriostatic versus bactericidal effects.

Time_Kill_Curve cluster_plot Time-Kill Kinetics of 3-(2-Thienylmethyl)azetidine against S. aureus Y_axis log10 CFU/mL X_axis Time (hours) origin Y_end origin->Y_end    X_end origin->X_end    GC1 GC1 GC2 GC2 GC1->GC2 Growth Control GC3 GC3 GC2->GC3 Growth Control GC4 GC4 GC3->GC4 Growth Control GC5 GC5 GC4->GC5 Growth Control BS1 BS1 BS2 BS2 BS1->BS2 1x MIC (Bacteriostatic) BS3 BS3 BS2->BS3 1x MIC (Bacteriostatic) BS4 BS4 BS3->BS4 1x MIC (Bacteriostatic) BS5 BS5 BS4->BS5 1x MIC (Bacteriostatic) BC1 BC1 BC2 BC2 BC1->BC2 4x MIC (Bactericidal) BC3 BC3 BC2->BC3 4x MIC (Bactericidal) BC4 BC4 BC3->BC4 4x MIC (Bactericidal) BC5 BC5 BC4->BC5 4x MIC (Bactericidal)

Caption: Example of a time-kill curve graph.

Conclusion and Future Directions

This comprehensive protocol provides a robust framework for the initial and dynamic evaluation of the antibacterial properties of 3-(2-Thienylmethyl)azetidine. The data generated from these assays will be critical in determining the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature. Positive results from this evaluation would warrant further investigation into its mechanism of action, toxicity profile, and efficacy in more complex infection models, paving the way for its potential development as a novel therapeutic agent.

References

  • Shah, R., Rathore, D., Khan, F., Deshmukh, N., & Pillai, S. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES. Journal of Drug Delivery and Therapeutics. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2026). Clinical Breakpoint Tables. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Agyare, C., et al. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. National Institutes of Health (NIH). [Link]

  • Mini review. (2018). Antimicrobial potential of various substituted azetidine derivatives. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST - Home. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Bilal, M., et al. (2025). Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis. RSC Publishing. [Link]

  • Royal Society of Chemistry (RSC). (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • EUCAST. (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe. [Link]

  • Bio-protocol. (n.d.). 2.7. Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • AIP Publishing. (n.d.). Antibacterial Actions of Some New Easy Azetidinone Derivatives. [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. [Link]

  • National Institutes of Health (NIH). (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

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  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Bio-protocol. (n.d.). Time-kill kinetics assay. [Link]

  • National Institutes of Health (NIH). (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. [Link]

  • National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • ResearchGate. (2025). Current and Future Prospects of Azetidine Derivatives an Overview. [Link]

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  • ResearchGate. (2025). Antimicrobial activities of heterocycles derived from thienylchalcones. [Link]

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Sources

Method

Application of 3-(2-Thienylmethyl)azetidine in the Synthesis of Spirocyclic Compounds: A Detailed Guide

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a particularly promising class of molecules. Their inherent three-dimensionality and conformational rigidity offer distinct advantages in drug design, often leading to improved binding affinity, selectivity, and metabolic stability compared to their flatter aromatic counterparts. The introduction of spirocyclic azetidine structures has become an effective method for mitigating early drug clearance as they are poorly recognized by degradation enzymes. This application note details a powerful synthetic strategy for accessing novel spirocyclic systems incorporating both an azetidine and a thiophene moiety, utilizing 3-(2-thienylmethyl)azetidine as a key building block.

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after motifs in drug discovery due to their unique physicochemical properties.[1] The thiophene ring is also a well-established pharmacophore, present in numerous approved drugs, and is known to engage in favorable interactions with biological targets.[2][3][4] The combination of these two privileged scaffolds within a spirocyclic framework presents an exciting opportunity for the development of new chemical entities with potentially superior therapeutic profiles.

This document provides a comprehensive overview of a proposed synthetic route, grounded in established chemical principles, for the synthesis of spiro[azetidine-3,3'-pyrrolidine] derivatives. We will delve into the mechanistic rationale, provide a detailed experimental protocol based on analogous transformations, and discuss the potential applications of the resulting compounds.

Strategic Approach: [3+2] Cycloaddition of an Azomethine Ylide

The cornerstone of the proposed synthetic strategy is a [3+2] cycloaddition reaction, a powerful and atom-economical method for the construction of five-membered rings.[1][5] Specifically, we will focus on the generation of a non-stabilized azomethine ylide from 3-(2-thienylmethyl)azetidine and its subsequent in-situ trapping with a dipolarophile.

The overall transformation is a three-component reaction involving 3-(2-thienylmethyl)azetidine, formaldehyde, and a suitable dipolarophile, such as N-phenylmaleimide. This approach is highly convergent and allows for the rapid assembly of complex molecular architectures from simple starting materials.

Diagram 1: Proposed Synthetic Route

Caption: Overall workflow of the proposed three-component [3+2] cycloaddition.

Mechanistic Insights: The "Why" Behind the Reaction

The reaction proceeds through a series of well-understood steps:

  • Iminium Ion Formation: The secondary amine of the azetidine ring reacts with formaldehyde to form an intermediate iminium ion.

  • Azomethine Ylide Generation: The iminium ion, being electrophilic, facilitates the deprotonation of the adjacent carbon atom, leading to the formation of a transient, non-stabilized azomethine ylide. This 1,3-dipole is the key reactive intermediate.

  • [3+2] Cycloaddition: The electron-rich azomethine ylide then undergoes a concerted [3+2] cycloaddition reaction with the electron-deficient dipolarophile (N-phenylmaleimide). This step is typically highly stereospecific.[6]

  • Spirocycle Formation: The cycloaddition results in the formation of a new five-membered pyrrolidine ring, with the spirocyclic linkage at the 3-position of the original azetidine ring.

Diagram 2: Mechanistic Pathway

G A Azetidine + Formaldehyde B Iminium Ion Intermediate A->B Condensation C Azomethine Ylide (1,3-Dipole) B->C Deprotonation E Transition State C->E Cycloaddition D N-Phenylmaleimide (Dipolarophile) D->E F Spiro[azetidine-3,3'-pyrrolidine] E->F

Caption: Stepwise mechanism of the azomethine ylide generation and cycloaddition.

The stereochemical outcome of the reaction is influenced by the geometry of the azomethine ylide and the mode of approach of the dipolarophile. The bulky 2-thienylmethyl group at the 3-position of the azetidine ring is expected to exert significant steric control, potentially leading to high diastereoselectivity in the final spirocyclic product. Generally, in 1,3-dipolar cycloadditions, a combination of steric and electronic factors governs the diastereoselectivity.[5]

Experimental Protocol: A Practical Guide

The following protocol is a representative procedure adapted from analogous three-component [3+2] cycloaddition reactions.[7] Researchers should optimize the conditions for their specific substrate combinations.

Materials:

  • 3-(2-Thienylmethyl)azetidine

  • Paraformaldehyde

  • N-Phenylmaleimide

  • Toluene, anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(2-thienylmethyl)azetidine (1.0 mmol, 1.0 equiv), N-phenylmaleimide (1.0 mmol, 1.0 equiv), and paraformaldehyde (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask.

  • Reaction Conditions: Place the flask under an inert atmosphere and heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro[azetidine-3,3'-pyrrolidine] derivative.

Table 1: Representative Reaction Parameters

ParameterValueRationale
Solvent TolueneA non-polar, high-boiling solvent that facilitates the removal of water via azeotropic distillation, driving the reaction forward.
Temperature Reflux (~110 °C)Provides the necessary thermal energy for the in-situ generation of the non-stabilized azomethine ylide.
Stoichiometry 1:1:1.2 (Azetidine:Dipolarophile:Formaldehyde)A slight excess of formaldehyde ensures complete conversion of the azetidine to the iminium ion.
Atmosphere Inert (N₂ or Ar)Prevents potential side reactions with atmospheric oxygen and moisture.

Characterization of the Spirocyclic Product

The structure of the synthesized spiro[azetidine-3,3'-pyrrolidine] derivative can be confirmed using a combination of spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine and newly formed pyrrolidine rings. The diastereotopic protons of the methylene groups in both rings will likely appear as complex multiplets. The presence of the 2-thienylmethyl group will be confirmed by signals in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will show a key signal for the spiro-quaternary carbon, typically in the range of 60-80 ppm. The number of signals will correspond to the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the product. The mass spectrum will show the molecular ion peak corresponding to the calculated exact mass of the spirocyclic compound.[8]

Table 2: Predicted Spectroscopic Data for a Representative Product

TechniqueExpected Observations
¹H NMR Signals for azetidine and pyrrolidine protons, aromatic protons of the thiophene and phenyl groups.
¹³C NMR Quaternary spiro-carbon signal, signals for carbonyl carbons, and other aliphatic and aromatic carbons.
HRMS (ESI+) [M+H]⁺ peak corresponding to the exact mass of the product.

Significance and Future Directions

The synthesis of novel spiro[azetidine-3,3'-pyrrolidine] derivatives containing a thiophene moiety opens up new avenues for drug discovery. The unique three-dimensional structure of these compounds makes them attractive candidates for targeting a wide range of biological targets. The thiophene group can act as a versatile handle for further functionalization, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Future work could involve exploring the scope of the reaction with different dipolarophiles to create a diverse range of spirocyclic scaffolds. Furthermore, the biological evaluation of these novel compounds against various disease targets, such as kinases, proteases, and GPCRs, is a logical next step. The insights gained from such studies could pave the way for the development of the next generation of therapeutic agents.

References

  • A three-component 1,3-dipolar cycloaddition of pyrazolone derived azomethine ylides with succinimides for the construction of novel spiro-pyrazolone-pyrrolizines containing succinimides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI. Available at: [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI. Available at: [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ResearchGate. Available at: [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Available at: [Link]

  • 1,3-dipolar cycloaddition. Wikipedia. Available at: [Link]

  • Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Diva-Portal.org. Available at: [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]

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  • 1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]

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  • 1,3-dipolar cycloaddition reaction/ with examples. YouTube. Available at: [Link]

  • EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. Available at: [Link]

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  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available at: [Link]

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  • [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz. YouTube. Available at: [Link]

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Application

Application Notes &amp; Protocols: Formulation of 3-(2-Thienylmethyl)azetidine Derivatives for Targeted Drug Delivery

Introduction The azetidine scaffold is a compelling structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability and aqueous solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine scaffold is a compelling structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability and aqueous solubility to drug candidates. Specifically, 3-(2-Thienylmethyl)azetidine derivatives have emerged as a promising class of compounds with potential applications in various therapeutic areas, including neuroscience, due to their structural similarity to known bioactive molecules. However, realizing the full therapeutic potential of these derivatives hinges on overcoming a significant hurdle: ensuring they reach their intended site of action in the body at a sufficient concentration without causing off-target effects. Targeted drug delivery strategies offer a solution to this challenge.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-(2-Thienylmethyl)azetidine derivatives for targeted drug delivery. We will explore two primary formulation strategies: conjugation to a targeting ligand and encapsulation within a nanoparticle carrier. The protocols provided herein are designed to be robust and reproducible, with an emphasis on the rationale behind key experimental steps and the critical characterization techniques required to validate the final formulation.

Part 1: Rationale for Targeting 3-(2-Thienylmethyl)azetidine Derivatives

The unique three-dimensional structure of the azetidine ring can lead to enhanced binding affinity and selectivity for specific biological targets. The thienylmethyl substituent can be further modified to fine-tune the pharmacological activity of the molecule. However, like many small molecule drugs, systemic administration of 3-(2-Thienylmethyl)azetidine derivatives can lead to undesirable side effects and reduced efficacy due to off-target distribution. Targeted delivery aims to concentrate the therapeutic agent at the site of action, thereby increasing its therapeutic index.

Key advantages of targeted delivery for this class of compounds include:

  • Enhanced Efficacy: By delivering the drug directly to the target tissue or cells, a higher local concentration can be achieved, leading to a more potent therapeutic effect.

  • Reduced Off-Target Toxicity: Minimizing exposure of healthy tissues to the drug can significantly reduce the incidence and severity of adverse effects.

  • Improved Pharmacokinetic Profile: Encapsulation or conjugation can protect the drug from premature degradation and clearance, prolonging its circulation time.

  • Overcoming Biological Barriers: Targeted formulations can be engineered to cross challenging biological barriers, such as the blood-brain barrier (BBB), which is often a major obstacle for central nervous system (CNS) active drugs.

Part 2: Formulation Strategy 1 - Covalent Conjugation to a Targeting Ligand

This approach involves chemically linking the 3-(2-Thienylmethyl)azetidine derivative to a molecule that specifically recognizes and binds to a receptor or antigen on the surface of target cells. Common targeting ligands include monoclonal antibodies (mAbs), antibody fragments (e.g., Fab'), peptides, and small molecules like folic acid.

Protocol 1: Amide Bond Formation for Conjugation to a Targeting Peptide

This protocol describes the conjugation of a carboxyl-functionalized 3-(2-Thienylmethyl)azetidine derivative to a targeting peptide containing a primary amine (e.g., a lysine residue). The reaction utilizes the well-established carbodiimide coupling chemistry.

Materials:

  • Carboxyl-functionalized 3-(2-Thienylmethyl)azetidine derivative

  • Targeting peptide with a primary amine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Step-by-Step Methodology:

  • Activation of the Azetidine Derivative:

    • Dissolve the carboxyl-functionalized 3-(2-Thienylmethyl)azetidine derivative in anhydrous DMF.

    • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS.

    • Stir the reaction mixture at room temperature for 1-2 hours in an inert atmosphere (e.g., under nitrogen or argon) to form the NHS-ester intermediate. The NHS ester is more stable than the initial O-acylisourea intermediate, leading to higher coupling efficiency.

  • Conjugation to the Targeting Peptide:

    • Dissolve the targeting peptide in PBS (pH 7.4) at a concentration of 1-5 mg/mL.

    • Add the activated azetidine derivative solution dropwise to the peptide solution with gentle stirring. The molar ratio of the activated drug to the peptide should be optimized, but a starting point of 5:1 is recommended.

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate:

    • Remove unreacted drug and coupling reagents by dialysis against PBS or using a desalting column.

    • Purify the drug-peptide conjugate using an appropriate chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography, to separate the conjugate from the unconjugated peptide.

  • Characterization:

    • Confirm the successful conjugation and determine the drug-to-peptide ratio using techniques like mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Assess the purity of the conjugate by HPLC.

    • Evaluate the binding affinity of the conjugate to its target receptor using a suitable in vitro assay (e.g., ELISA, surface plasmon resonance).

Experimental Workflow for Covalent Conjugation

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Characterization Azetidine Carboxyl-functionalized 3-(2-Thienylmethyl)azetidine EDC_NHS EDC + NHS in Anhydrous DMF Azetidine->EDC_NHS 1-2h, RT Activated_Azetidine NHS-Ester Activated Azetidine Derivative EDC_NHS->Activated_Azetidine Conjugation_Reaction Conjugation Reaction in PBS (pH 7.4) Activated_Azetidine->Conjugation_Reaction Peptide Targeting Peptide (with primary amine) Peptide->Conjugation_Reaction Crude_Conjugate Crude Reaction Mixture Conjugation_Reaction->Crude_Conjugate Purification HPLC or Size-Exclusion Chromatography Crude_Conjugate->Purification Purified_Conjugate Purified Drug-Peptide Conjugate Purification->Purified_Conjugate Characterization Mass Spectrometry Binding Assays Purified_Conjugate->Characterization

Caption: Workflow for conjugating a 3-(2-thienylmethyl)azetidine derivative to a targeting peptide.

Part 3: Formulation Strategy 2 - Encapsulation in Nanoparticle Carriers

Encapsulating the 3-(2-Thienylmethyl)azetidine derivative within a nanoparticle system can protect it from degradation, improve its solubility, and facilitate its delivery to the target site through passive (Enhanced Permeability and Retention effect in tumors) or active targeting (by surface functionalization with targeting ligands).

Protocol 2: Formulation of Liposomal 3-(2-Thienylmethyl)azetidine Derivatives

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. This protocol describes the thin-film hydration method for preparing liposomes loaded with a 3-(2-Thienylmethyl)azetidine derivative.

Materials:

  • 3-(2-Thienylmethyl)azetidine derivative

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • Chloroform and Methanol (or other suitable organic solvent mixture)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Extruder and polycarbonate membranes of desired pore size (e.g., 100 nm)

Step-by-Step Methodology:

  • Lipid Film Formation:

    • Dissolve the phospholipids, cholesterol, and the 3-(2-Thienylmethyl)azetidine derivative in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1. The drug-to-lipid ratio should be optimized, starting at 1:10 (w/w).

    • Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Ensure all solvent is removed by placing the flask under high vacuum for at least 2 hours.

  • Hydration of the Lipid Film:

    • Add the hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the chosen phospholipid (e.g., >41°C for DPPC).

    • Gently agitate the flask to hydrate the lipid film, which will lead to the formation of multilamellar vesicles (MLVs). This process can take 30-60 minutes.

  • Size Reduction by Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a heated extruder. The extrusion should also be performed at a temperature above the Tc of the phospholipid.

  • Purification:

    • Remove the unencapsulated drug by size-exclusion chromatography or dialysis.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and surface charge (zeta potential) using dynamic light scattering (DLS).

    • Encapsulation Efficiency: Quantify the amount of encapsulated drug. This can be done by disrupting the liposomes with a suitable solvent (e.g., methanol) and then analyzing the drug concentration by HPLC. The encapsulation efficiency (EE%) is calculated as: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

    • In Vitro Drug Release: Perform a drug release study using a dialysis method at 37°C in a relevant buffer (e.g., PBS with 0.5% Tween 80 to ensure sink conditions).

Quantitative Data Summary for Liposomal Formulation

ParameterTarget ValueAnalytical Method
Mean Particle Size80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-10 to -30 mVDynamic Light Scattering (DLS)
Encapsulation Efficiency> 70%HPLC

Logical Relationship in Liposome Formulation

G cluster_process Liposome Formulation Process cluster_characterization Characterization Start Start: Drug, Lipids, Cholesterol in Organic Solvent Thin_Film Thin-Film Formation (Rotary Evaporation) Start->Thin_Film Hydration Hydration with Buffer (Forms MLVs) Thin_Film->Hydration Extrusion Extrusion (Forms LUVs) Hydration->Extrusion Purification Purification (Removal of free drug) Extrusion->Purification End Final Liposomal Formulation Purification->End Size_Zeta Particle Size & Zeta Potential (DLS) End->Size_Zeta EE Encapsulation Efficiency (HPLC) End->EE Release In Vitro Drug Release (Dialysis) End->Release

Caption: Process flow and characterization of liposomal 3-(2-thienylmethyl)azetidine derivatives.

Part 4: Concluding Remarks

The successful formulation of 3-(2-Thienylmethyl)azetidine derivatives for targeted drug delivery requires a careful consideration of the physicochemical properties of the drug, the biological target, and the choice of delivery platform. The protocols and characterization methods outlined in these application notes provide a solid foundation for developing both conjugated and nanoparticle-based delivery systems. It is crucial to emphasize that the provided protocols are starting points, and optimization of various parameters, such as drug-to-ligand ratios, lipid compositions, and purification methods, will be necessary to achieve the desired formulation characteristics for a specific therapeutic application. Rigorous and comprehensive characterization is paramount to ensuring the quality, stability, and in vivo performance of the final targeted drug delivery system.

References

  • Singh, U. P., & Singh, R. K. (2011). Azetidines: A Biologically Important Scaffold. Mini-Reviews in Medicinal Chemistry, 11(3), 225-236. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Thienylmethyl)azetidine

Welcome to the technical support center for the synthesis of 3-(2-Thienylmethyl)azetidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Thienylmethyl)azetidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable azetidine derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your synthetic route for higher yields and purity.

The synthesis of 3-substituted azetidines, particularly those bearing a heteroarylmethyl group like the 2-thienylmethyl moiety, can be a nuanced process. The inherent ring strain of the azetidine core, coupled with the specific reactivity of the thiophene ring, presents unique challenges. This guide provides practical, field-proven insights to help you overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you might encounter during the synthesis of 3-(2-Thienylmethyl)azetidine. A common and effective synthetic strategy involves a two-step process starting from N-Boc-azetidin-3-one: a Wittig reaction to introduce the thienylmethylidene group, followed by reduction of the double bond.

Problem 1: Low Yield in the Wittig Reaction with N-Boc-azetidin-3-one

Symptoms:

  • Low conversion of N-Boc-azetidin-3-one.

  • Formation of multiple side products observed by TLC or LC-MS.

  • Difficult purification of the desired N-Boc-3-(2-thienylidene)azetidine.

Potential Causes and Corrective Actions:

The Wittig reaction, while powerful, can be sensitive to steric hindrance and the stability of the ylide. N-Boc-azetidin-3-one can be a sterically demanding ketone, potentially leading to sluggish reaction rates.[1][2]

  • Cause A: Incomplete Ylide Formation. The generation of the phosphorus ylide from the corresponding phosphonium salt is a critical step. Incomplete deprotonation will result in a lower concentration of the active nucleophile.

    • Solution:

      • Choice of Base: Use a sufficiently strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is a common choice for generating non-stabilized ylides.[3][4] Ensure the n-BuLi is properly titrated to determine its exact molarity.

      • Anhydrous Conditions: Ylides are highly reactive towards water and alcohols.[4] Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents (e.g., dry THF or diethyl ether).

      • Temperature Control: Perform the deprotonation at a low temperature (e.g., -78 °C to 0 °C) to prevent side reactions of the ylide.

  • Cause B: Steric Hindrance at the Ketone. The bulky N-Boc protecting group can hinder the approach of the ylide to the carbonyl carbon of the azetidin-3-one.

    • Solution:

      • Reaction Time and Temperature: Increase the reaction time and/or slowly warm the reaction mixture to room temperature after the addition of the ketone to the ylide solution. Monitor the reaction progress carefully by TLC to avoid decomposition.

      • Horner-Wadsworth-Emmons (HWE) Reaction: As an alternative, consider the HWE reaction, which often provides better yields for hindered ketones.[1][2] This would involve the use of a phosphonate ester instead of a phosphonium salt.

  • Cause C: Ylide Decomposition or Side Reactions. Non-stabilized ylides can be unstable and prone to decomposition or side reactions if not used promptly after generation.

    • Solution:

      • Immediate Use: Add the N-Boc-azetidin-3-one to the freshly prepared ylide solution without delay.

      • Salt-Free Conditions: The presence of lithium salts from the ylide generation can sometimes affect the stereoselectivity and reactivity of the Wittig reaction.[5] While less critical for this specific substrate, it is a factor to consider in complex syntheses.

Experimental Protocol: Wittig Reaction for N-Boc-3-(2-thienylidene)azetidine

Step 1: Preparation of the Phosphonium Ylide

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add (2-thienylmethyl)triphenylphosphonium chloride (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

Step 2: Reaction with N-Boc-azetidin-3-one

  • Dissolve N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF in a separate flame-dried flask.

  • Slowly add the solution of N-Boc-azetidin-3-one to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-(2-thienylidene)azetidine.[6][7]

Problem 2: Incomplete Reduction of the Exocyclic Double Bond

Symptoms:

  • Presence of the starting alkene, N-Boc-3-(2-thienylidene)azetidine, in the final product after reduction.

  • Low yield of the desired N-Boc-3-(2-thienylmethyl)azetidine.

Potential Causes and Corrective Actions:

The reduction of the exocyclic double bond is typically achieved through catalytic hydrogenation. Incomplete reduction can arise from catalyst deactivation or insufficient reaction conditions.

  • Cause A: Catalyst Poisoning. The sulfur atom in the thiophene ring can act as a catalyst poison for some hydrogenation catalysts, particularly palladium on carbon (Pd/C).

    • Solution:

      • Choice of Catalyst: Use a more sulfur-tolerant catalyst such as Raney Nickel or platinum oxide (PtO₂).

      • Catalyst Loading: Increase the catalyst loading (e.g., from 10 mol% to 20 mol%).

      • Substrate Purity: Ensure the starting alkene is free of impurities that could poison the catalyst.

  • Cause B: Insufficient Hydrogen Pressure or Reaction Time.

    • Solution:

      • Hydrogen Pressure: Increase the hydrogen pressure. While balloon pressure may be sufficient, using a Parr shaker apparatus at higher pressures (e.g., 50 psi) can significantly improve the reaction rate.

      • Reaction Time: Extend the reaction time and monitor the progress by TLC or GC-MS until the starting material is fully consumed.

Experimental Protocol: Reduction of N-Boc-3-(2-thienylidene)azetidine

  • To a solution of N-Boc-3-(2-thienylidene)azetidine (1.0 eq) in methanol or ethanol, add Raney Nickel (e.g., 50% slurry in water, washed with the reaction solvent) or PtO₂ (10-20 mol%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker at 50 psi).

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the catalyst through a pad of Celite®, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-3-(2-thienylmethyl)azetidine, which can be purified by column chromatography if necessary.

Problem 3: Difficulty in N-Boc Deprotection

Symptoms:

  • Incomplete removal of the Boc protecting group.

  • Formation of side products due to harsh deprotection conditions.

Potential Causes and Corrective Actions:

The N-Boc group is typically removed under acidic conditions. The choice of acid and reaction conditions is crucial to ensure complete deprotection without affecting other functional groups.[8][9]

  • Cause A: Insufficiently Acidic Conditions.

    • Solution:

      • Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method.[10] If this is not sufficient, using a solution of HCl in an organic solvent (e.g., dioxane or diethyl ether) can be more effective.

      • Reaction Time and Temperature: The deprotection is usually rapid at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40 °C) can be applied, but should be monitored closely to avoid side reactions.

  • Cause B: Acid-Sensitive Substrate. While the thiophene ring is generally stable to acidic conditions, prolonged exposure to strong acids at elevated temperatures can potentially lead to side reactions.

    • Solution:

      • Milder Conditions: Use a milder deprotection method, such as p-toluenesulfonic acid (TsOH) in a suitable solvent.[11][12]

      • Monitoring: Closely monitor the reaction by TLC to determine the point of complete deprotection and avoid extended reaction times.

Experimental Protocol: N-Boc Deprotection

  • Dissolve N-Boc-3-(2-thienylmethyl)azetidine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the free amine, 3-(2-thienylmethyl)azetidine.

Frequently Asked Questions (FAQs)

Q1: Can I use a Grignard reaction to synthesize 3-(2-Thienylmethyl)azetidine?

A1: A Grignard reaction between N-Boc-azetidin-3-one and 2-thienylmethylmagnesium bromide is a plausible route. However, there are potential complications. The thiophene ring can be deprotonated by strong organometallic bases, and there are reports of ring-opening of thiophene derivatives during Grignard reagent formation.[13] This could lead to a complex mixture of products and lower yields. If you choose this route, careful control of reaction conditions and thorough characterization of the products are essential.

Q2: What are the expected NMR chemical shifts for 3-(2-Thienylmethyl)azetidine?

  • Thiophene protons: ~6.8-7.2 ppm (multiplets).

  • Azetidine ring protons (CH₂): ~3.0-3.8 ppm (multiplets).

  • Azetidine ring proton (CH): ~2.8-3.3 ppm (multiplet).

  • Methylene bridge protons (CH₂): ~2.5-2.9 ppm (doublet).

  • NH proton: A broad singlet, the chemical shift of which will depend on the concentration and solvent. The ¹³C NMR spectrum will show characteristic signals for the thiophene and azetidine rings.

Q3: How should I purify the final product?

A3: The free amine, 3-(2-Thienylmethyl)azetidine, is a relatively polar compound. Purification can be achieved by column chromatography on silica gel. A gradient elution system starting with a non-polar solvent (e.g., hexanes or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of triethylamine (e.g., 1%) to the mobile phase can help to prevent tailing of the amine on the silica gel.

Data Summary

Compound Starting Material(s) Key Reagents Typical Yield Purification Method
N-Boc-3-(2-thienylidene)azetidineN-Boc-azetidin-3-one, (2-thienylmethyl)triphenylphosphonium chloriden-BuLi, THF60-80%Column Chromatography
N-Boc-3-(2-thienylmethyl)azetidineN-Boc-3-(2-thienylidene)azetidineH₂, Raney Ni or PtO₂85-95%Column Chromatography
3-(2-Thienylmethyl)azetidineN-Boc-3-(2-thienylmethyl)azetidineTFA, DCM>90%Column Chromatography

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection N-Boc-azetidin-3-one N-Boc-azetidin-3-one Alkene N-Boc-3-(2-thienylidene)azetidine N-Boc-azetidin-3-one->Alkene 1. Ylide 2. THF, rt Ylide (2-Thienylmethyl)phosphonium Ylide Ylide->Alkene Alkane N-Boc-3-(2-thienylmethyl)azetidine Alkene->Alkane H2, Raney Ni or PtO2 Final_Product 3-(2-Thienylmethyl)azetidine Alkane->Final_Product TFA, DCM

Caption: Synthetic pathway for 3-(2-Thienylmethyl)azetidine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurities Identify_Step Identify Problematic Step (Wittig, Reduction, or Deprotection) Start->Identify_Step Wittig_Issues Wittig Reaction Issues? Identify_Step->Wittig_Issues Reduction_Issues Reduction Issues? Identify_Step->Reduction_Issues Deprotection_Issues Deprotection Issues? Identify_Step->Deprotection_Issues Check_Ylide Incomplete Ylide Formation? - Check base & conditions Wittig_Issues->Check_Ylide Check_Sterics Steric Hindrance? - Increase reaction time/temp - Consider HWE Wittig_Issues->Check_Sterics Check_Catalyst Catalyst Poisoning? - Use sulfur-tolerant catalyst - Increase loading Reduction_Issues->Check_Catalyst Check_Conditions Incomplete Reaction? - Increase H2 pressure/time Reduction_Issues->Check_Conditions Check_Acid Incomplete Deprotection? - Use stronger acid (HCl) - Gentle warming Deprotection_Issues->Check_Acid Check_Side_Reactions Side Reactions? - Use milder acid (TsOH) - Monitor closely Deprotection_Issues->Check_Side_Reactions End Optimized Synthesis Check_Ylide->End Check_Sterics->End Check_Catalyst->End Check_Conditions->End Check_Acid->End Check_Side_Reactions->End

Caption: Troubleshooting workflow for the synthesis.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Vedejs, E., & Meier, G. P. (1984). The Wittig reaction: salt effects on the reaction of nonstabilized ylides. The Journal of Organic Chemistry, 49(10), 1684-1691. [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188-8192. [Link]

  • Wang, X. R., & Zhang, Y. (2023). Modular Synthesis of 3, 3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Wittig reaction. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3269-3283. [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. [Link]

  • Gandon, V., Bertus, P., & Szymoniak, J. (2002). Zirconocene-Catalyzed Reaction of Ethylmagnesium Chloride with Imines: A New Route to Azetidines and Other Nitrogen-Containing Compounds. Synthesis, 2002(08), 1115-1120. [Link]

  • ResearchGate. (2019). Ring scission during formation of the Grignard reagent from 3-methyl-2-(chloromethyl)-thianaphthene. [Link]

  • Kaluđerović, G. N., & Schmidt, H. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23765-23771. [Link]

  • Pfizer. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Wang, X. R., & Zhang, Y. (2023). Modular Synthesis of 3, 3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Ahmed, S. E., et al. (2023). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 6(1), 1-9.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188-8192.
  • Kaluđerović, G. N., & Schmidt, H. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23765-23771.
  • ResearchGate. (2019). Ring scission during formation of the Grignard reagent from 3-methyl-2-(chloromethyl)-thianaphthene.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Di Gioia, M. L., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Vedejs, E., & Meier, G. P. (1984). The Wittig reaction: salt effects on the reaction of nonstabilized ylides. The Journal of Organic Chemistry, 49(10), 1684-1691.
  • Wikipedia. (2023). Wittig reaction.
  • Chemistry LibreTexts. (2023). The Wittig Reaction.
  • Fuji Silysia Chemical Ltd. (n.d.).
  • Biosciences Biotechnology Research Asia. (2023). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L.

Sources

Optimization

Identifying and minimizing side products in 3-(2-Thienylmethyl)azetidine synthesis

Welcome to the technical support center for the synthesis of 3-(2-Thienylmethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Thienylmethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. Drawing from established principles of heterocyclic chemistry and practical laboratory experience, this resource provides in-depth solutions to optimize your reaction outcomes.

Introduction

The synthesis of 3-(2-Thienylmethyl)azetidine is a key step in the development of various pharmaceutically active compounds. The inherent ring strain of the azetidine core, coupled with the reactivity of the thiophene moiety, presents unique synthetic challenges.[1] This guide will focus on the two most common synthetic routes: N-alkylation and reductive amination , addressing the identification and minimization of frequently encountered side products for each pathway.

Part 1: Troubleshooting N-Alkylation Route

The direct N-alkylation of a 3-substituted azetidine with an activated 2-thienylmethyl species, such as 2-(chloromethyl)thiophene, is a common approach. However, this method is often plagued by side reactions stemming from the reactivity of both the azetidine nucleophile and the thienylmethyl electrophile.

Core Reaction Scheme: N-Alkylation

N_Alkylation cluster_reactants Reactants cluster_conditions Conditions Azetidine 3-Substituted Azetidine Product 3-(2-Thienylmethyl)azetidine Azetidine->Product Thienyl_Halide 2-(Halomethyl)thiophene (X = Cl, Br, OTs) Thienyl_Halide->Product Base Base (e.g., K₂CO₃, Et₃N) Solvent Solvent (e.g., ACN, DMF) Reductive_Amination cluster_reactants Reactants cluster_conditions Conditions Azetidine 3-Substituted Azetidine Product 3-(2-Thienylmethyl)azetidine Azetidine->Product Aldehyde Thiophene-2-carbaldehyde Aldehyde->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Solvent Solvent (e.g., DCE, MeOH)

Caption: General reductive amination of a 3-substituted azetidine.

Frequently Asked Questions & Troubleshooting

Question 4: My reductive amination is incomplete, and I'm isolating unreacted starting materials. How can I improve the conversion?

Answer: Incomplete conversion in reductive amination can often be attributed to several factors related to the formation of the intermediate iminium ion and the activity of the reducing agent.

  • pH of the Reaction Medium: The formation of the iminium ion is pH-dependent. The reaction is typically most efficient under mildly acidic conditions (pH 5-6). The addition of a small amount of acetic acid can catalyze iminium ion formation.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent as it is mild and selective for the iminium ion over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.

  • Moisture Content: The reaction should be carried out under anhydrous conditions, as water can hydrolyze the iminium ion back to the starting materials. Use of a drying agent like magnesium sulfate (MgSO₄) can be beneficial.

Question 5: I am observing a side product with a mass corresponding to the addition of two azetidine molecules to the thiophene ring. What is this and how can I avoid it?

Answer: This side product is likely the aminal, formed by the reaction of two molecules of the azetidine with one molecule of the aldehyde. While typically an intermediate, it can sometimes be isolated, especially if the reduction step is slow.

To minimize aminal formation:

  • Order of Addition: Add the reducing agent to the pre-formed mixture of the azetidine and aldehyde. This allows for the rapid reduction of the iminium ion as it is formed.

  • Effective Reducing Agent: Ensure your reducing agent is active. Old or improperly stored reducing agents can have reduced efficacy.

Question 6: I'm seeing a side product that appears to be the result of the aldehyde reacting with itself. How is this possible?

Answer: Thiophene-2-carbaldehyde can undergo self-condensation reactions, such as the benzoin condensation, under certain conditions. The formation of thiophene-2-carbaldehyde azine has also been reported as a side product in some reactions. [2] To prevent this:

  • Control Temperature: Maintain a low to moderate reaction temperature to disfavor self-condensation pathways.

  • Proper Stoichiometry: Use a slight excess of the amine to ensure the aldehyde is consumed in the desired reaction.

Part 3: Purification Strategies

Question 7: How can I effectively purify my 3-(2-Thienylmethyl)azetidine from the common side products?

Answer: The purification strategy will depend on the nature of the impurities.

  • For Quaternary Ammonium Salts: These salts are highly polar and can often be removed by a simple aqueous wash of the organic reaction mixture. If the product is sufficiently non-polar, column chromatography on silica gel can be effective.

  • For Thiophene Polymers: These are typically high molecular weight, non-polar materials. They can often be removed by filtration if they precipitate, or by column chromatography where they will either remain on the baseline or elute very quickly with non-polar solvents.

  • For Unreacted Starting Materials: Column chromatography is the most effective method for separating the product from unreacted azetidine and 2-(chloromethyl)thiophene or thiophene-2-carbaldehyde. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is typically effective.

Experimental Protocols

Protocol 1: N-Alkylation of 3-Azetidinol with 2-(Chloromethyl)thiophene
  • To a solution of 3-azetidinol (1.1 eq) in acetonitrile (ACN) is added potassium carbonate (K₂CO₃, 2.0 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • A solution of 2-(chloromethyl)thiophene (1.0 eq) in ACN is added dropwise over 30 minutes.

  • The reaction is stirred at 40 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Reductive Amination of 3-Azetidinone with Thiophene-2-methanamine
  • To a solution of 3-azetidinone (1.0 eq) and thiophene-2-methanamine (1.1 eq) in dichloroethane (DCE) is added acetic acid (0.1 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added in portions over 15 minutes.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

References

  • Brandl, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Couty, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Tallant, C., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters, 4(11), 1062-1067. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]

  • Harrowven, D. C., et al. (2008). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (44), 6355-6362. [Link]

  • El-Sawy, E. R., et al. (2013). Thiophene-2-carbaldehyde azine. Acta Crystallographica Section E: Structure Reports Online, 69(7), o916. [Link]

  • Leonori, D., & Aggarwal, V. K. (2014). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Angewandte Chemie International Edition, 53(4), 1042-1046. [Link]

  • Che, C., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society. [Link]

  • Miller, S. J., et al. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Beilstein Journal of Organic Chemistry, 7, 1324-1329. [Link]

  • Google Patents. (n.d.).
  • Suto, R. K., et al. (2016). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • Afanasyev, O. I., et al. (2020). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. ResearchGate. [Link]

  • Jamison, T. F., et al. (2019). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 11(10), 929-935. [Link]

  • Organic Syntheses. (n.d.). 2-chloromethylthiophene. [Link]

  • Gandon, V., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 546. [Link]

  • Wang, D., et al. (2018). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Journal of the Chinese Chemical Society, 65(5), 585-590. [Link]

  • Suto, R. K., et al. (2016). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health. [Link]

  • Brannock, G. R., et al. (2020). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 26(48), 10931-10935. [Link]

  • Mykhailiuk, P. K., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Schomaker, J. M., & Burke, E. G. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. [Link]

  • Reddy, T. J., et al. (2011). A Lewis Acid Mediated Schmidt Reaction of Benzylic Azide: Synthesis of Sterically Crowded Aromatic Tertiary Amines. European Journal of Organic Chemistry, 2011(22), 4151-4157. [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)thiophene. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of 3-(2-Thienylmethyl)azetidine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-thienylmethyl)azetidine derivatives. This guide is designed to provide you with in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-thienylmethyl)azetidine derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor solubility often encountered with this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my 3-(2-thienylmethyl)azetidine derivatives exhibit poor aqueous solubility?

A1: The limited aqueous solubility of 3-(2-thienylmethyl)azetidine derivatives typically stems from a combination of factors related to their molecular structure. The presence of the lipophilic thienyl group and the often rigid azetidine ring can contribute to a high crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. Furthermore, the overall lipophilicity of the molecule, often quantified by a high logP value, can lead to poor partitioning from the solid state into an aqueous medium.

Q2: What are the primary strategies I should consider to improve the solubility of my compound?

A2: There are three main pillars of solubility enhancement to consider for 3-(2-thienylmethyl)azetidine derivatives: chemical modification, formulation-based approaches, and advanced drug delivery systems. The choice of strategy will depend on the stage of your research and the intended application of the compound.

  • Chemical Modification: This involves altering the chemical structure of the molecule itself to improve its physicochemical properties. This is often explored during the lead optimization phase of drug discovery.

  • Formulation-Based Approaches: These strategies involve the use of excipients and specific formulation techniques to improve the dissolution of the existing molecule without chemically altering it.

  • Advanced Drug Delivery Systems: These involve more complex systems, such as nanoparticles, to encapsulate and deliver the drug, thereby overcoming solubility limitations.

Below is a decision-making workflow to help guide your choice of strategy:

G start Poorly Soluble 3-(2-Thienylmethyl)azetidine Derivative early_discovery Early Discovery & Lead Optimization start->early_discovery chem_mod Chemical Modification (e.g., Salt Formation, Prodrugs) formulation Formulation Approaches (e.g., pH, Co-solvents, Cyclodextrins, Solid Dispersions) chem_mod->formulation advanced Advanced Delivery Systems (e.g., Nanosuspensions, Lipid-Based Formulations) formulation->advanced Are simpler methods insufficient? preclinical Preclinical & Clinical Development formulation->preclinical advanced->preclinical early_discovery->chem_mod Is structural modification an option? early_discovery->formulation Is the API fixed?

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides

Guide 1: Chemical Modification Strategies

Issue: My lead compound is potent but has very low aqueous solubility, hindering in-vitro and in-vivo testing.

Solution: Explore Salt Formation or Prodrug Strategies.

Expertise & Experience: Chemical modification is a powerful tool to intrinsically improve the solubility of a compound. For 3-(2-thienylmethyl)azetidine derivatives, the basic nitrogen in the azetidine ring is a prime target for salt formation. By forming a salt with a suitable counter-ion, you can disrupt the crystal lattice and introduce ionizable groups, which are more readily solvated by water.[1]

The prodrug approach is another elegant strategy where a bioreversible, more water-soluble moiety is attached to your compound.[2][3][4][5][6] This can be particularly useful if salt formation is not feasible or does not provide a sufficient increase in solubility.

Authoritative Grounding: The Henderson-Hasselbalch equation provides the theoretical basis for why salt formation can enhance solubility, as the ionized form of a drug is generally more soluble than the neutral form.[7] Prodrug strategies have been successfully employed for numerous marketed drugs to overcome solubility challenges.[2][5][6]

Experimental Protocol: Salt Screening
  • Identify Ionizable Centers: Confirm the basicity of the azetidine nitrogen in your derivative.

  • Select Counter-ions: Choose a range of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).

  • Stoichiometry: Attempt to form salts at different stoichiometric ratios (e.g., 1:1, 1:2).

  • Solvent Selection: Use a variety of solvents with different polarities for the salt formation reaction.

  • Crystallization: Employ different crystallization techniques (e.g., slow evaporation, anti-solvent addition) to obtain solid salts.

  • Characterization: Analyze the resulting solids using techniques like PXRD, DSC, and TGA to confirm salt formation and identify different polymorphic forms.

  • Solubility Measurement: Determine the aqueous solubility of each salt form and compare it to the free base.

Example Data: Salt Screening of a Hypothetical Derivative Aqueous Solubility (mg/mL)
Free Base0.01
Hydrochloride Salt5.2
Mesylate Salt8.9
Tartrate Salt12.5

Guide 2: Formulation-Based Approaches

Issue: I need to prepare a stock solution of my 3-(2-thienylmethyl)azetidine derivative for an in-vitro assay, but it keeps precipitating out.

Solution: Utilize pH Modification, Co-solvents, or Cyclodextrins.

Expertise & Experience: For many basic compounds like your azetidine derivatives, solubility is pH-dependent.[8][9][10] Lowering the pH of the aqueous medium will protonate the azetidine nitrogen, leading to a significant increase in solubility.[8] Co-solvents, such as DMSO, ethanol, or PEG 400, can also be used to increase the solubility by reducing the polarity of the solvent system. However, be mindful of the potential toxicity of co-solvents in cellular assays.

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, while their hydrophilic exterior allows the complex to dissolve in water.[11][12][13][14][15] This is a widely used and effective method for increasing the apparent solubility of hydrophobic compounds.

Authoritative Grounding: The relationship between pH and the solubility of an ionizable drug can be predicted by the Henderson-Hasselbalch equation.[7] The formation of inclusion complexes with cyclodextrins is a well-established phenomenon driven by hydrophobic interactions.[11][14]

G cluster_0 Cyclodextrin Inclusion Complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cyclodextrin->complex drug Poorly Soluble Drug (Hydrophobic) drug->complex Encapsulation

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Experimental Protocol: Formulation with Cyclodextrins
  • Select a Cyclodextrin: Common choices include β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD generally offer higher solubility and lower toxicity.

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer to make a stock solution (e.g., 10-40% w/v).

  • Add the Compound: Add an excess of your 3-(2-thienylmethyl)azetidine derivative to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Compound: Centrifuge or filter the suspension to remove the undissolved solid.

  • Quantify Solubility: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

Guide 3: Advanced Drug Delivery Systems

Issue: My compound's solubility is too low for oral administration in animal studies, even with simple formulation techniques.

Solution: Consider Solid Dispersions or Nanosuspensions.

Expertise & Experience: When simpler methods are insufficient, advanced formulation strategies like solid dispersions and nanosuspensions can be employed. A solid dispersion involves dispersing the drug in a solid matrix, often a polymer, to create an amorphous form of the drug.[16][17] The amorphous state has a higher free energy and thus higher apparent solubility and faster dissolution compared to the crystalline form.

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[18][19][20][21] The significant reduction in particle size dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.

Authoritative Grounding: The enhanced dissolution rate from particle size reduction is explained by the Noyes-Whitney equation, which relates the dissolution rate to the surface area of the solid. The principles of amorphous solid dispersions are based on the higher thermodynamic energy of the amorphous state compared to the more stable crystalline state.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
  • Polymer Selection: Choose a suitable polymer carrier, such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Solvent Selection: Find a common solvent that dissolves both your compound and the chosen polymer.

  • Dissolution: Dissolve the drug and the polymer in the solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio).

  • Solvent Removal: Remove the solvent under vacuum, for example, using a rotary evaporator, to form a solid film.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: Analyze the solid dispersion using PXRD to confirm the amorphous nature of the drug and DSC to assess its thermal properties.

  • Dissolution Testing: Perform in-vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure crystalline drug.

Example Data: Dissolution of a Hypothetical Derivative % Dissolved in 30 minutes
Crystalline Drug5%
Solid Dispersion (1:3 Drug:PVP)75%
Nanosuspension90%

References

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ScienceDirect.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. PubMed.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central.
  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PubMed Central.
  • Current and Emerging Prodrug Str
  • Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma.
  • Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics.
  • Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives.
  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
  • Pharmaceutical compositions based on azetidine derivatives.
  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability.
  • How to dissolve poorly insoluble drug into water with cyclodextrin?
  • The solubility revolution: nanotechnology in drug delivery. LGC Standards.
  • Challenges and Strategies in Prodrug Design: A Comprehensive Review. Asian Journal of Science and Research.
  • Prodrug strategies to overcome poor water solubility.
  • Modular Access to N–SF₅ azetidines. ChemRxiv.
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PubMed Central.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharma Excipients.
  • Formulation of Poorly Soluble Drugs: A Modern Simulation-Based Approach. Drug Development & Delivery.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Microenvironmental pH Modification in Buccal/Sublingual Dosage Forms for Systemic Drug Delivery. MDPI.
  • New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. Thieme.
  • Solubility enhancement techniques: A comprehensive review. WJBPHS.
  • SPECIAL FEATURE - Improving Bioavailability & Solubility: A Top-Down Versus Bottom-Up Approach. Drug Development & Delivery.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Prodrug strategies to overcome poor w
  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropri

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Optimization

Troubleshooting HPLC and GC analysis of 3-(2-Thienylmethyl)azetidine

Technical Support Center: Analysis of 3-(2-Thienylmethyl)azetidine Welcome to the technical support center for the chromatographic analysis of 3-(2-Thienylmethyl)azetidine. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analysis of 3-(2-Thienylmethyl)azetidine

Welcome to the technical support center for the chromatographic analysis of 3-(2-Thienylmethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analysis of this compound. Drawing from established chromatographic principles and field experience, this center provides in-depth, actionable solutions in a direct question-and-answer format.

Understanding the Analyte: 3-(2-Thienylmethyl)azetidine

Before troubleshooting, it is crucial to understand the physicochemical properties of 3-(2-Thienylmethyl)azetidine (CAS: 937614-36-3)[1][2]. The molecule consists of a saturated, four-membered azetidine ring and a thiophene ring connected by a methylene linker[1]. The key to its chromatographic behavior is the secondary amine within the azetidine ring. This group is basic (azetidine has a pKa of 11.29 for its conjugate acid) and is a hydrogen bond donor[2][3]. These properties are the primary cause of many analytical challenges, particularly peak tailing and sample adsorption.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is often the preferred method for analyzing polar, non-volatile compounds like 3-(2-Thienylmethyl)azetidine. However, its basic nature requires careful method development to achieve optimal results.

Frequently Asked Questions (HPLC)

Question 1: Why am I seeing severe peak tailing for 3-(2-Thienylmethyl)azetidine in my reversed-phase method?

Answer: Peak tailing is the most common issue for basic compounds like this analyte and is primarily caused by secondary interactions between the protonated amine group and ionized residual silanols on the silica-based stationary phase.[4][5] These interactions create a secondary, stronger retention mechanism in addition to the desired hydrophobic interaction, resulting in a distorted peak shape where the asymmetry factor (As) is greater than 1.2.[4]

Causality Explained:

  • Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At a mid-range pH (e.g., pH 3-7), these silanols are deprotonated (SiO⁻) and negatively charged, while the basic azetidine nitrogen is protonated (NH₂⁺) and positively charged. This leads to strong ionic interactions that delay the elution of a fraction of the analyte molecules, causing the peak to tail.[4][5]

Solutions & Protocols:

  • Mobile Phase pH Adjustment:

    • Logic: Operating at a low pH (e.g., 2.5-3.0) suppresses the ionization of the silanol groups, minimizing the secondary ionic interactions.[6] At this pH, the analyte will be fully protonated, but the primary cause of the tailing is mitigated.

    • Protocol: Prepare the aqueous portion of your mobile phase with a buffer like 20 mM potassium phosphate or 0.1% formic acid, and adjust the final pH to 2.7.

  • Use of a Competing Base:

    • Logic: Adding a small, basic amine like triethylamine (TEA) to the mobile phase can "shield" the analyte from the active silanol sites.[6] The TEA molecules will preferentially interact with the silanols, reducing the sites available to cause tailing with your analyte.

    • Protocol: Add 0.1% to 0.5% (v/v) of triethylamine to the mobile phase and adjust the pH as needed. Note that TEA can shorten column lifetime and may have high UV absorbance at low wavelengths.

  • Employ a Modern, Base-Deactivated Column:

    • Logic: Modern columns are specifically designed to minimize peak tailing for basic compounds. These columns use high-purity silica with minimal metal content and advanced bonding chemistries (end-capping) to cover most of the residual silanols.[7]

    • Recommendation: Use columns marketed as "base-deactivated," "polar-embedded," or those designed for high-performance at a wider pH range.

ParameterTraditional Column (e.g., Type A Silica)Modern Base-Deactivated Column
Peak Asymmetry (As) Often > 2.0 for basic aminesTypically 1.0 - 1.5
Silanol Activity HighLow / Very Low
pH Stability Limited (typically pH 2.5-7.5)Often wider (e.g., pH 1.5-11)
Need for Additives High (TEA often required)Low to None

Question 2: My retention time for 3-(2-Thienylmethyl)azetidine is drifting with each injection. What's happening?

Answer: Retention time instability can stem from several sources, including the HPLC system, mobile phase preparation, or column equilibration.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unstable HPLC retention times.

Question 3: What is the best starting point for an HPLC method for this compound?

Answer: A good starting point for method development would be a reversed-phase method utilizing a C18 column with UV detection. The thiophene ring provides a chromophore suitable for UV detection.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column Modern, base-deactivated C18, 150 x 4.6 mm, 3.5 or 5 µmProvides good retention and efficiency while minimizing peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterProvides low pH to control silanol ionization and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better peak shape and lower pressure than methanol.
Gradient 10% to 90% B over 15 minutesA good starting point to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CImproves reproducibility.
Detection UV at ~235 nmThe thiophene ring should have significant absorbance in this region.
Injection Vol. 5-10 µLA standard volume to avoid overloading.

This method should be validated according to official guidelines such as those found in USP <621>.[8][9]

Section 2: Gas Chromatography (GC) Troubleshooting

Direct analysis of 3-(2-Thienylmethyl)azetidine by GC is challenging due to its polarity, low volatility, and the presence of the active secondary amine.[10] These factors often lead to poor peak shape, low response, and irreversible adsorption in the GC system.[10][11]

Frequently Asked Questions (GC)

Question 1: I'm injecting my sample but see no peak, or a very broad, tailing peak. Why?

Answer: This is a classic symptom of analyte interaction with the GC system. The polar amine group is likely adsorbing to active sites in the inlet liner or on the column itself, preventing a quantitative transfer of the analyte to the detector.[10] Amines, in general, are difficult to analyze by GC without derivatization.[10]

Solutions & Protocols:

  • Use a Deactivated Inlet Liner:

    • Logic: The hot metal and glass surfaces of a standard GC inlet are highly active. A deactivated liner has a specially treated surface to minimize these interactions.

    • Protocol: Always use a new, high-quality deactivated (silanized) glass wool-packed liner for amine analysis. Change the liner frequently, as its performance will degrade over time.

  • Consider a Specialized GC Column:

    • Logic: A standard non-polar column (e.g., 5% phenyl) may still have active sites. Columns specifically designed for amine analysis ("wax" or base-deactivated columns) have stationary phases that shield these active sites.

    • Recommendation: Use a column like a DB-WAX or a specialty amine column.

  • Chemical Derivatization (Recommended):

    • Logic: Derivatization is the most robust solution.[12] It involves chemically modifying the amine group to make the entire molecule more volatile and less polar.[11][13] This dramatically improves peak shape and sensitivity.[13]

    • See Question 2 for specific derivatization protocols.

Question 2: What is the best way to derivatize 3-(2-Thienylmethyl)azetidine for GC analysis?

Answer: Acylation is a common and effective derivatization strategy for primary and secondary amines.[10] This involves reacting the amine with a reagent to form a stable, non-polar amide. Trifluoroacetic anhydride (TFAA) is an excellent choice.

Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA)

  • Sample Preparation: Evaporate a measured aliquot of your sample solution to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as TFAA reacts violently with water.

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., ethyl acetate) and 50 µL of TFAA to the dry sample residue.

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Evaporation: After cooling, gently evaporate the excess reagent and solvent under nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for injection into the GC.

Caption: Workflow for TFAA derivatization of amines for GC analysis.

Comparison of Derivatization Approaches:

Reagent TypeTarget GroupAdvantagesConsiderations
Acylation (e.g., TFAA, PFPA)Primary/Secondary Amines, AlcoholsProduces stable, volatile derivatives. Excellent for FID and ECD detection.[12]Reagents are sensitive to moisture. Byproducts can be acidic.
Silylation (e.g., BSTFA)Alcohols, Carboxylic Acids, AminesVery common, creates thermally stable derivatives.Derivatives can be sensitive to moisture.[11]
Alkylation (e.g., Chloroformates)Primary/Secondary AminesForms stable carbamates. Good for aqueous samples.[10][14]May require extraction steps.[14]

References

  • Analysis of Biogenic Amines by GC/FID and GC/MS . VTechWorks - Virginia Tech. Available from: [Link]

  • Azetidine | C3H7N | CID 10422 . PubChem - NIH. Available from: [Link]

  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum . ResearchGate. Available from: [Link]

  • <621> CHROMATOGRAPHY . US Pharmacopeia (USP). Available from: [Link]

  • Peak Tailing in HPLC . Element Lab Solutions. Available from: [Link]

  • Analysis of Amine Solutions by Gas Chromatography . Bryan Research & Engineering, LLC. Available from: [Link]

  • (A) HPLC chromatograms of eight biogenic amines with different mobile phase additives . ResearchGate. Available from: [Link]

  • Validated RP- HPLC Method For Estimation of Ezetimibe In Different Tablet Dosage Form . ResearchGate. Available from: [Link]

  • More Derivatizing Reagents for GC – The Buffers Strike Back . Phenomenex. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. Available from: [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
  • RP-HPLC Method of Drug Development and Validation for the Determination of Ezetimibe using Design of Experiments Approach . Ashdin Publishing. Available from: [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography . International CCS Knowledge Centre. Available from: [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition . ACS Publications. Available from: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography . LCGC International. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting . Agilent. Available from: [Link]

  • GC Derivatization . Regis Technologies. Available from: [Link]

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals . RSC Publishing. Available from: [Link]

  • A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma . ResearchGate. Available from: [Link]

  • Are You Sure You Understand USP <621>? . Chromatography Online. Available from: [Link]

  • Azetidine . Wikipedia. Available from: [Link]

  • Derivatization . Chemistry LibreTexts. Available from: [Link]

  • USP-NF 621 Chromatography . Scribd. Available from: [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC . PMC - NIH. Available from: [Link]

  • What Causes Peak Tailing in HPLC? . Chrom Tech, Inc. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Long-Term Stability of 3-(2-Thienylmethyl)azetidine Samples

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(2-Thienylmethyl)azetidine. Its purpose is t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(2-Thienylmethyl)azetidine. Its purpose is to equip you with the foundational knowledge and practical protocols necessary to ensure the long-term stability and integrity of your samples, thereby safeguarding the reproducibility and accuracy of your experimental results.

Understanding the Inherent Stability Profile of 3-(2-Thienylmethyl)azetidine

The stability of 3-(2-Thienylmethyl)azetidine is intrinsically linked to its unique chemical architecture, which features two key heterocyclic systems: a strained azetidine ring and an electron-rich thiophene ring. Understanding the vulnerabilities of each is critical to preventing degradation.

  • The Azetidine Moiety: Azetidines are four-membered, nitrogen-containing heterocycles. Their reactivity is largely governed by a significant degree of ring strain (approx. 25.4 kcal/mol)[1]. While more stable than their three-membered aziridine counterparts, this strain makes the azetidine ring susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions[2][3][4]. Protonation of the azetidine nitrogen can catalyze this decomposition, making pH control a critical parameter for long-term stability[3][4].

  • The Thiophene Moiety: Thiophene is an aromatic five-membered ring containing a sulfur atom[5]. The sulfur heteroatom makes the ring electron-rich and susceptible to oxidation. Metabolic studies of thiophene-containing drugs have shown that cytochrome P450-dependent oxidation can lead to the formation of highly reactive thiophene S-oxides and epoxides[6][7]. While enzymatic oxidation is not a concern for in vitro sample storage, chemical oxidation from atmospheric oxygen or oxidizing agents can occur, leading to degradation. This oxidative pathway is a known liability for many thiophene-containing compounds[6].

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of 3-(2-Thienylmethyl)azetidine.

Q1: What are the optimal storage conditions for neat samples and solutions of 3-(2-Thienylmethyl)azetidine?

A1: Based on the molecule's vulnerabilities, optimal storage requires control over temperature, light, atmosphere, and pH. We recommend the following tiered conditions to maximize shelf-life.

Parameter Optimal Condition Rationale & Causality
Temperature ≤ -20°C (Frozen)Reduces the kinetic rate of all potential degradation reactions. For highest stability, storage at -80°C is recommended.
Atmosphere Inert Gas (Argon or Nitrogen)The thiophene ring is susceptible to oxidation[6]. Displacing air with an inert gas minimizes this risk.
Light Amber Vial / Protection from LightPrevents photolytic degradation. While specific photosensitivity data is limited, it is a standard precaution for complex organic molecules[8].
Form Solid (Neat) or Aprotic SolventStoring the compound in its solid, crystalline form is generally most stable. If in solution, use high-purity, dry aprotic solvents (e.g., DMSO, DMF, Acetonitrile). Avoid protic solvents, especially acidic aqueous buffers, for long-term storage due to the risk of azetidine ring-opening[3].
pH (for aqueous buffers) Neutral to slightly basic (pH 7-8)Strongly acidic conditions can catalyze the decomposition of the azetidine ring[3][4]. Avoid prolonged storage in acidic buffers.

Q2: My solution of 3-(2-Thienylmethyl)azetidine has developed a yellow or brownish tint. What could be the cause?

A2: A change in color is a primary visual indicator of chemical degradation. The most probable causes are:

  • Oxidation: Oxidation of the thiophene ring can produce colored byproducts. This is more likely if the sample was stored without an inert atmosphere or if the solvent contained peroxides.

  • Polymerization/Oligomerization: Under certain conditions (e.g., exposure to light or trace acid/base catalysts), small molecules can undergo self-reaction to form larger oligomers, which are often colored.

  • Actionable Advice: Do not use the discolored sample. Qualify a fresh sample and immediately perform a purity analysis (e.g., HPLC-UV) on the degraded sample to identify and quantify the impurities.

Q3: Can I store stock solutions in DMSO at room temperature for a few days?

A3: While short-term storage (24-48 hours) at room temperature in high-purity, anhydrous DMSO is generally acceptable for immediate experimental use, it is not recommended for longer periods. For any storage duration exceeding 48 hours, aliquoting and freezing at ≤ -20°C under an inert atmosphere is the best practice to prevent gradual degradation that may not be visually apparent but could impact experimental outcomes.

Troubleshooting Guide for Stability-Related Issues

This guide provides a logical workflow for diagnosing and resolving issues that may arise from sample instability.

Observed Problem Potential Root Cause Recommended Troubleshooting Steps
Inconsistent or reduced potency in biological assays. Sample Degradation: The actual concentration of the active compound is lower than assumed due to degradation. Degradants may also interfere with the assay.1. Purity Analysis: Immediately analyze the sample using a stability-indicating method like HPLC-UV to determine the purity and identify any new peaks.[9][10]2. Prepare Fresh Solution: Prepare a new solution from a solid stock that has been stored under optimal conditions. Re-run the experiment.3. Perform Forced Degradation: If the issue persists, conduct a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradants, which can then be monitored in your samples[11].
New peaks appearing in HPLC chromatograms over time. Chemical Instability: The compound is degrading under the current storage or experimental conditions.1. Identify the Condition: Compare the chromatograms of samples stored under different conditions (e.g., refrigerated vs. frozen, air vs. argon) to pinpoint the cause.2. Characterize Degradants: If the degradant peak is significant (>0.5%), use LC-MS to obtain its mass and infer its structure. This can confirm the degradation pathway (e.g., an increase of +16 Da suggests oxidation).3. Optimize Storage: Implement the optimal storage conditions outlined in the FAQ section.
Precipitation observed in a frozen stock solution upon thawing. Poor Solubility / Freeze-Thaw Instability: The compound may have limited solubility in the chosen solvent at lower temperatures, or repeated freeze-thaw cycles may promote aggregation.1. Solvent Optimization: Test solubility in alternative recommended solvents.2. Aliquot Samples: Prepare single-use aliquots to avoid multiple freeze-thaw cycles[12].3. Gentle Re-solubilization: Upon thawing, warm the vial gently (e.g., to 37°C) and vortex thoroughly to ensure complete re-dissolution before use. Visually inspect for any remaining precipitate.
Logical Workflow for Troubleshooting

This diagram illustrates a systematic approach to investigating a suspected stability issue.

G A Start: Suspected Stability Issue (e.g., Inconsistent Assay Data) B Perform Purity Analysis (HPLC-UV) on Current Sample A->B C Compare to Reference Standard or Freshly Prepared Sample B->C D Is Purity < 95% or are Degradants Present? C->D E Issue is NOT Sample Stability. Investigate Other Experimental Variables (Assay, Reagents, etc.) D->E No F Issue CONFIRMED as Sample Stability. D->F Yes G Characterize Degradants (LC-MS for Mass ID) F->G H Review Storage & Handling Procedures F->H J Optional: Perform Forced Degradation Study (Protocol 1) to Understand Pathways G->J I Implement Corrective Actions: - Use Optimal Storage (See FAQ) - Aliquot New Stock - Re-validate Experiment H->I

Caption: Troubleshooting workflow for stability issues.

Key Experimental Protocols

These validated protocols provide a framework for proactively assessing the stability of your 3-(2-Thienylmethyl)azetidine samples.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is designed to rapidly identify the likely degradation pathways and products of the molecule, which is essential for developing stability-indicating analytical methods.[13][14]

Objective: To generate degradation products under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Sample Preparation: Prepare a stock solution of 3-(2-Thienylmethyl)azetidine at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Expose aliquots of the stock solution to the conditions outlined in the table below. The goal is to achieve 5-20% degradation[8]. The duration and reagent concentration may need to be optimized.

  • Analysis: At each time point, neutralize the acidic and basic samples, then dilute all samples to a suitable concentration for HPLC-UV/MS analysis.

Stress Condition Procedure Primary Target
Acid Hydrolysis Add 0.1 M HCl. Incubate at 60°C for 2, 8, 24 hours.Azetidine Ring-Opening[3][4]
Base Hydrolysis Add 0.1 M NaOH. Incubate at 60°C for 2, 8, 24 hours.General base-catalyzed reactions.
Oxidation Add 3% H₂O₂. Incubate at room temp for 2, 8, 24 hours.Thiophene Ring Oxidation[6]
Thermal Degradation Incubate solution at 80°C (protected from light) for 1, 3, 7 days. Also, test solid sample at 80°C.Thermally-induced decomposition.
Photolytic Degradation Expose solution to a calibrated light source (ICH Q1B option) for a defined period. Run a dark control in parallel.Light-induced decomposition.
Potential Degradation Pathways Diagram

G cluster_main 3-(2-Thienylmethyl)azetidine cluster_path1 Acid-Catalyzed Ring Opening cluster_path2 Oxidative Degradation Parent Product1 Ring-Opened Products (e.g., Amino alcohols) Parent->Product1 H⁺ / H₂O (Acid Hydrolysis) Product2 Thiophene S-Oxide and other oxidized species Parent->Product2 [O] (e.g., H₂O₂, O₂)

Caption: Primary degradation pathways for the molecule.

Protocol 2: Long-Term Stability Monitoring

Objective: To determine the re-test date or shelf-life of a specific batch of 3-(2-Thienylmethyl)azetidine under defined storage conditions.

Methodology:

  • Batch Selection: Use a single, well-characterized batch of the compound.

  • Storage Conditions: Store aliquots of the solid material and a ~1 mg/mL solution (in a validated solvent like DMSO) under the proposed long-term conditions (e.g., -20°C, inert atmosphere, protected from light) and accelerated conditions (e.g., 5°C or 25°C).

  • Testing Schedule: Establish testing time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 1, 3, 6 months.

  • Analytical Tests: At each time point, perform the following tests:

    • Visual Inspection: Note any changes in color or appearance.

    • Purity Assay (HPLC-UV): Quantify the parent compound and any degradation products. The method must be stability-indicating (as validated through forced degradation).

    • Identification: Confirm the identity of the main peak (e.g., by retention time against a reference standard).

Acceptance Criteria: Define acceptable limits for changes, e.g., Purity should not decrease by more than 2%; no single unknown degradant should exceed 0.5%.

References

  • Couty, F., Evano, G., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Ashraf, M. Z. (2020).
  • Vulcanchem. (n.d.). 2-(3-Thienyl)azetidine. Vulcanchem.
  • St. Jean, D. J., Jr., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Wikipedia contributors. (n.d.). Thiophene. Wikipedia. [Link]

  • Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Valaskovic, G. A., & Kruk, B. A. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Global Bioanalysis Consortium. (2014).
  • Sule, S., et al. (2023).
  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. [Link]

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of Chiral 3-(2-Thienylmethyl)azetidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of chiral 3-(2-thienylmethyl)azetidine. This guide is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of chiral 3-(2-thienylmethyl)azetidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to undertake this challenging synthesis. The azetidine ring is a highly sought-after scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties and act as a rigid, three-dimensional structural element.[1][2][3] However, the inherent ring strain of this four-membered heterocycle presents significant synthetic hurdles, particularly when precise stereochemical control at the C3 position is required.[4]

This document provides in-depth, field-proven insights in a question-and-answer format, addressing common challenges and offering robust, validated protocols to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for establishing the stereocenter at the C3 position of the azetidine ring?

A1: There are three principal strategies for inducing chirality at the C3 position:

  • Chiral Pool Synthesis: This is often the most direct approach. It involves starting with a commercially available, enantiopure 3-substituted azetidine precursor, such as (R)- or (S)-N-Boc-azetidin-3-ol. The existing stereocenter is then carried through the synthesis. The key transformation is the conversion of the hydroxyl group into a good leaving group (e.g., tosylate, mesylate) followed by a stereoinvertive Sₙ2 displacement with a suitable 2-thienylmethyl nucleophile.

  • Asymmetric Catalysis: This approach involves creating the chiral center during the synthesis. For instance, an asymmetric reduction of a ketone precursor can establish a chiral alcohol, which then directs the subsequent cyclization or substitution.[5] While powerful, this method requires significant optimization of catalysts and conditions.

  • Chiral Auxiliaries: A chiral auxiliary, such as a tert-butanesulfinamide, can be attached to the nitrogen atom to direct the stereoselective addition of a nucleophile or a cyclization event.[6][7] The auxiliary is then cleaved at a later stage. This method offers excellent control but adds steps to the overall sequence.

For the synthesis of 3-(2-thienylmethyl)azetidine, the chiral pool approach is often preferred for its reliability and predictability.

Q2: Why is the choice of the nitrogen-protecting group so critical for this synthesis?

A2: The N-protecting group serves several crucial functions, and its choice can dictate the success of the entire synthesis:

  • Activation and Reactivity: Groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) deactivate the nitrogen lone pair, preventing it from interfering in reactions at the C3 position. Without a protecting group, the basic nitrogen can intercept electrophiles or coordinate to metal catalysts.

  • Stability: The protecting group must be robust enough to withstand the reaction conditions of multi-step sequences, including organometallic additions and potential heating. The Boc group is generally stable to basic and nucleophilic conditions used in substitution reactions.

  • Cleavage Conditions: The final deprotection step must be carefully considered. The azetidine ring is susceptible to cleavage under harsh acidic or reductive conditions.[8] The Boc group is advantageous as it can often be removed under controlled acidic conditions (e.g., HCl in an aprotic solvent like dioxane or diethyl ether) that minimize ring-opening. Attempting to remove more robust groups like a benzyl group via hydrogenolysis can sometimes lead to ring fragmentation.

Q3: What specific challenges does the 2-thienylmethyl moiety introduce?

A3: The thiophene ring, while generally stable, presents two potential issues:

  • Metalation: When generating the required nucleophile (e.g., 2-thienylmethyllithium or the corresponding Grignard reagent), there is a risk of deprotonation at the C5 position of the thiophene ring, which is also acidic. This can lead to side products. Using milder conditions or transmetalation to a less reactive organometallic species (e.g., an organocuprate) can mitigate this.

  • Acid Sensitivity: Thiophene rings can be sensitive to strong acids, potentially leading to polymerization or degradation. This is particularly relevant during the final N-Boc deprotection step. The use of anhydrous, carefully controlled acidic conditions is paramount to ensure the integrity of the thiophene ring while cleaving the protecting group.

Q4: What are the essential analytical techniques for monitoring reaction progress and confirming stereochemical purity?

A4: A multi-faceted analytical approach is required:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for tracking the consumption of starting materials and the formation of products.

  • Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure of intermediates and the final product.

  • Stereochemical Purity: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of the product. It is crucial to develop a reliable chiral HPLC method early in the process to assess the success of stereoselective reactions.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q: My Sₙ2 reaction of N-Boc-3-tosyloxyazetidine with the 2-thienylmethyl nucleophile is giving low yield and a significant amount of elimination byproduct (N-Boc-azetidin-3-ene). What's going wrong?

A: This is a classic competition between substitution (Sₙ2) and elimination (E2). The high ring strain of the azetidine system can make the protons on the adjacent carbons (C2 and C4) more acidic, favoring elimination.

  • Probable Cause 1: Steric Hindrance & Strong Basicity. If you are using a bulky and strongly basic nucleophile like 2-thienylmethyllithium directly, it can act as a base rather than a nucleophile.

  • Probable Cause 2: High Temperature. Higher reaction temperatures disproportionately favor elimination over substitution.

  • Solutions & Scientific Rationale:

    • Form a Cuprate: Transmetalate your organolithium or Grignard reagent to a Gilman cuprate (e.g., by adding CuI or CuCN). Organocuprates are much softer nucleophiles and are significantly less basic, which strongly favors the Sₙ2 pathway over E2.

    • Lower the Temperature: Run the reaction at a lower temperature (e.g., starting at -78 °C and slowly warming to 0 °C or room temperature). This will reduce the rate of the competing elimination reaction.

    • Check Leaving Group: While tosylate is standard, an alternative like mesylate or a halide (iodide) could alter the Sₙ2/E2 balance. An iodide is an excellent leaving group and can sometimes improve substitution efficiency.

Q: I've successfully synthesized the N-Boc protected product, but the final deprotection with trifluoroacetic acid (TFA) is giving a complex mixture and low yield. What should I do?

A: This is a common issue stemming from the lability of the strained azetidine ring and the acid-sensitivity of the thiophene moiety. Neat TFA is often too harsh.

  • Probable Cause 1: Ring Opening. The combination of a strong acid (TFA) and a nucleophilic counter-ion (trifluoroacetate) can promote the cleavage of the C-N bonds in the protonated azetidine ring.

  • Probable Cause 2: Thiophene Degradation. As mentioned in the FAQ, strong acids can cause polymerization or other side reactions with the thiophene ring.

  • Solutions & Scientific Rationale:

    • Switch to Milder Acidic Conditions: The standard and most reliable method is using a saturated solution of anhydrous HCl gas in an aprotic solvent like 1,4-dioxane or diethyl ether at 0 °C to room temperature. The chloride anion is a poorer nucleophile than trifluoroacetate, reducing the risk of ring opening.

    • Use a Cation Scavenger: During deprotection, the released tert-butyl cation is a potent electrophile that can alkylate the electron-rich thiophene ring. Add a scavenger like triethylsilane (TES) or anisole to your reaction mixture to trap this cation.

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dry. Water can participate in ring-opening side reactions.

    • Monitor Carefully: Follow the reaction by TLC or LC-MS and work it up immediately upon completion to minimize product exposure to the acidic medium.

Q: My chiral HPLC analysis shows significant racemization (low e.e.) in the final product. Where could I have lost stereochemical integrity?

A: Assuming you started with an enantiopure precursor (e.g., (S)-N-Boc-azetidin-3-ol), the loss of stereopurity points to a mechanistic flaw in the substitution step.

  • Probable Cause: Sₙ1 Character. The key Sₙ2 displacement of the tosylate/mesylate group is not proceeding with complete inversion. Any reaction pathway that allows for the formation of a planar carbocation at C3 (an Sₙ1 mechanism) will lead to racemization. This can be promoted by polar protic solvents or conditions that favor leaving group dissociation before the nucleophile attacks.

  • Solutions & Scientific Rationale:

    • Solvent Choice: Ensure you are using a polar aprotic solvent such as THF, DME, or DMF. These solvents solvate the cation of the organometallic reagent but do not effectively solvate the leaving group anion, which disfavors the Sₙ1 pathway. Avoid polar protic solvents like methanol or ethanol.

    • Enhance Nucleophilicity: As mentioned previously, converting the organometallic reagent to a cuprate not only reduces basicity but also increases its nucleophilic character, further promoting a clean Sₙ2 displacement.

    • Confirm Purity of Precursor: Re-verify the enantiomeric purity of your starting chiral alcohol and the subsequent tosylated intermediate to ensure the erosion of stereochemistry is not occurring at an earlier stage.

Data Summaries

Table 1: Comparison of Leaving Groups for Sₙ2 Displacement
Leaving GroupAbbreviationRelative ReactivityComments
Tosylate-OTsExcellentMost common; easily prepared from the alcohol; highly crystalline.
Mesylate-OMsGoodSimilar to tosylate; sometimes more reactive; may be less crystalline.
Triflate-OTfExtremely HighVery reactive, but may favor elimination or Sₙ1 pathways if not controlled.
Iodide-IExcellentCan be generated in situ (Finkelstein reaction); excellent for Sₙ2.
Table 2: Typical Conditions for Key Synthetic Steps
StepReagents & ConditionsSolventTemp (°C)Typical Yield
Tosylation (S)-N-Boc-azetidin-3-ol, TsCl, Et₃N, DMAP (cat.)DCM0 to RT>95%
Coupling 2-(Iodomethyl)thiophene, t-BuLi; then CuCN; then (S)-N-Boc-3-OTsTHF-78 to RT60-75%
Deprotection N-Boc protected azetidine, 4M HCl in DioxaneDioxane0 to RT>90%

Experimental Protocols & Visualizations

Overall Synthetic Workflow

The recommended synthetic pathway begins with commercially available (S)-N-Boc-azetidin-3-ol, proceeds through a tosylated intermediate, and concludes with a copper-mediated Sₙ2 displacement and final deprotection.

G cluster_0 Step 1: Activation cluster_1 Step 2: C-C Bond Formation (Sₙ2) cluster_2 Step 3: Deprotection A <(S)-N-Boc-azetidin-3-ol> B <(S)-N-Boc-3-tosyloxyazetidine> A->B TsCl, Et3N DCM, 0°C to RT D <(R)-N-Boc-3-(2-thienylmethyl)azetidine> B->D label_sn2 Stereoinversion C <2-Thienylmethylcuprate [From 2-(chloromethyl)thiophene]> C->D THF, -78°C to RT E <(R)-3-(2-thienylmethyl)azetidine (Final Product)> D->E 4M HCl in Dioxane 0°C to RT

Caption: Overall workflow for the synthesis of (R)-3-(2-thienylmethyl)azetidine.

Protocol 1: Synthesis of (S)-N-Boc-3-tosyloxyazetidine
  • To a stirred solution of (S)-N-Boc-azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification. If needed, purify by flash chromatography.

Protocol 2: Copper-Mediated Synthesis of (R)-N-Boc-3-(2-thienylmethyl)azetidine

NOTE: This protocol requires strict anhydrous and anaerobic conditions. All glassware should be flame-dried, and all reagents/solvents must be anhydrous.

  • Prepare the Organocuprate: In a separate flask, prepare the 2-thienylmethylcuprate. A common method is to react 2-thienylmethyllithium (generated from 2-(chloromethyl)thiophene and a strong base like LDA, or from 2-(iodomethyl)thiophene and t-BuLi) with a copper(I) salt such as CuCN or CuI (0.5 eq) in THF at -78 °C.

  • Coupling Reaction: In the main reaction flask, dissolve (S)-N-Boc-3-tosyloxyazetidine (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add the pre-formed organocuprate solution via cannula to the solution of the tosylate.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-18 hours. Monitor progress by LC-MS.

  • Quench the reaction carefully at 0 °C by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure (R)-N-Boc-3-(2-thienylmethyl)azetidine.

Caption: Mechanism of the key stereoinvertive Sₙ2 displacement step.

Protocol 3: Final N-Boc Deprotection
  • Dissolve the (R)-N-Boc-3-(2-thienylmethyl)azetidine (1.0 eq) in a minimal amount of methanol or ethyl acetate at 0 °C.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is completely consumed.

  • Concentrate the reaction mixture under reduced pressure. If a solid precipitates, it can be collected by filtration. If not, triturate the resulting oil with cold diethyl ether to induce precipitation of the hydrochloride salt.

  • Wash the solid product with cold diethyl ether and dry under vacuum to yield (R)-3-(2-thienylmethyl)azetidine hydrochloride as a stable salt. The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃ or NaOH) and extraction, although it is often less stable than the salt form.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. [Link]

  • Harkness, G. J., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Harkness, G. J., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. [Link]

  • Schuppe, A. W., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

  • Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46977-46998. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Caputo, V., et al. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common N-Boc-3-iodoazetidine Platform. University of Bari Aldo Moro. [Link]

  • Csenkei, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. National Center for Biotechnology Information. [Link]

  • Reddy, L. R., et al. (2012). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Comparative

Assessing the Reproducibility of Synthetic Methods for 3-(2-Thienylmethyl)azetidine: A Comparative Guide

Authored by a Senior Application Scientist This guide provides a detailed comparative analysis of potential synthetic routes for 3-(2-Thienylmethyl)azetidine, a novel azetidine derivative of interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of potential synthetic routes for 3-(2-Thienylmethyl)azetidine, a novel azetidine derivative of interest in medicinal chemistry and drug development. Given the absence of direct, published methods for this specific molecule, this document draws upon established, analogous synthetic strategies for 3-substituted azetidines and the alkylation of related heterocyclic systems. We will assess the theoretical reproducibility, potential challenges, and overall feasibility of two primary synthetic pathways.

The azetidine ring is a valuable scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. The incorporation of a thienylmethyl group at the 3-position introduces a key pharmacophore, making reliable and scalable access to this compound a significant objective for research and development teams.

Synthetic Strategy Overview

Two principal retrosynthetic disconnections are considered for the synthesis of 3-(2-Thienylmethyl)azetidine. The first approach involves the alkylation of a pre-formed azetidine ring, specifically N-protected 3-azetidinone, followed by reduction. The second, more convergent strategy, focuses on the direct alkylation of a 3-substituted azetidine precursor.

3-(2-Thienylmethyl)azetidine 3-(2-Thienylmethyl)azetidine Route_A Route A: Reductive Amination 3-(2-Thienylmethyl)azetidine->Route_A Route_B Route B: Direct Alkylation 3-(2-Thienylmethyl)azetidine->Route_B N-Boc-3-azetidinone N-Boc-3-azetidinone Route_A->N-Boc-3-azetidinone 2-Thienylmagnesium_bromide 2-Thienylmagnesium bromide Route_A->2-Thienylmagnesium_bromide 3-Azetidinemethanol N-Boc-3-(hydroxymethyl)azetidine Route_B->3-Azetidinemethanol 2-Thienylmethyl_bromide 2-Thienylmethyl bromide Route_B->2-Thienylmethyl_bromide

Caption: Retrosynthetic analysis of 3-(2-Thienylmethyl)azetidine.

Route A: Grignard Addition to N-Boc-3-Azetidinone and Subsequent Reduction

This two-step approach leverages the commercially available and widely used N-Boc-3-azetidinone. The core of this strategy is a Grignard reaction to form the C-C bond, followed by a reduction of the resultant tertiary alcohol and subsequent deprotection.

Experimental Protocol

Step 1: Grignard Addition

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (N2 or Ar), add a solution of 2-thienylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield N-Boc-3-hydroxy-3-(2-thienyl)azetidine.

Step 2: Barton-McCombie Deoxygenation & Deprotection

  • To a solution of N-Boc-3-hydroxy-3-(2-thienyl)azetidine (1.0 eq) in anhydrous toluene (0.1 M) at room temperature, add 1,1'-thiocarbonyldiimidazole (1.5 eq).

  • Heat the mixture to 80 °C and stir for 4 hours.

  • Cool the reaction to room temperature and add tributyltin hydride (2.0 eq) and AIBN (0.1 eq).

  • Heat the reaction to 110 °C and stir for 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-3-(2-thienyl)azetidine.

  • Dissolve the purified intermediate in a solution of 4 M HCl in 1,4-dioxane and stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to yield 3-(2-thienyl)azetidine hydrochloride.

Start N-Boc-3-azetidinone Grignard 1. 2-Thienylmagnesium bromide 2. aq. NH4Cl Start->Grignard Intermediate1 N-Boc-3-hydroxy-3-(2-thienyl)azetidine Grignard->Intermediate1 BartonMcCombie 1. TCDI 2. Bu3SnH, AIBN Intermediate1->BartonMcCombie Intermediate2 N-Boc-3-(2-thienyl)azetidine BartonMcCombie->Intermediate2 Deprotection 4M HCl in Dioxane Intermediate2->Deprotection Product 3-(2-Thienyl)azetidine (as HCl salt) Deprotection->Product

Caption: Workflow for Route A: Grignard Addition and Reduction.

Expertise & Experience Insights
  • Causality of Choices: The use of N-Boc-3-azetidinone is strategic due to its commercial availability and the stability of the Boc protecting group under the basic conditions of the Grignard reaction. The Barton-McCombie deoxygenation is a classic and reliable method for removing the tertiary alcohol, which can be resistant to other reduction methods.

  • Trustworthiness & Validation: This route relies on well-established and high-yielding reactions. The progress of each step can be easily monitored by TLC or LC-MS. The final product's identity can be unequivocally confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Route B: Direct Alkylation of a 3-Substituted Azetidine Precursor

This more convergent approach involves the synthesis of a suitable 3-substituted azetidine precursor, such as N-Boc-3-(hydroxymethyl)azetidine, followed by conversion of the hydroxyl group to a leaving group and subsequent displacement with a thiophene-containing nucleophile.

Experimental Protocol

Step 1: Mesylation of N-Boc-3-(hydroxymethyl)azetidine

  • To a solution of N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (0.2 M) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude N-Boc-3-(((methylsulfonyl)oxy)methyl)azetidine, which is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with 2-Lithiothiophene

  • To a solution of thiophene (1.2 eq) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for 1 hour.

  • Cool the mixture back to -78 °C and add a solution of crude N-Boc-3-(((methylsulfonyl)oxy)methyl)azetidine (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield N-Boc-3-(2-thienylmethyl)azetidine.

Step 3: Deprotection

  • Dissolve the purified N-Boc-3-(2-thienylmethyl)azetidine in a solution of 4 M HCl in 1,4-dioxane and stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to yield 3-(2-thienylmethyl)azetidine hydrochloride.

Start N-Boc-3-(hydroxymethyl)azetidine Mesylation MsCl, Et3N Start->Mesylation Intermediate1 N-Boc-3-(((methylsulfonyl)oxy)methyl)azetidine Mesylation->Intermediate1 Substitution 1. Thiophene, n-BuLi 2. aq. NH4Cl Intermediate1->Substitution Intermediate2 N-Boc-3-(2-thienylmethyl)azetidine Substitution->Intermediate2 Deprotection 4M HCl in Dioxane Intermediate2->Deprotection Product 3-(2-Thienylmethyl)azetidine (as HCl salt) Deprotection->Product

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(2-Thienylmethyl)azetidine

Navigating the lifecycle of a novel chemical compound from synthesis to disposal requires a meticulous approach grounded in safety and regulatory compliance. This guide provides drug development professionals, researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a novel chemical compound from synthesis to disposal requires a meticulous approach grounded in safety and regulatory compliance. This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step protocol for the proper disposal of 3-(2-Thienylmethyl)azetidine. By understanding the chemical nature of this compound and the principles of hazardous waste management, you can ensure the safety of your laboratory personnel and the protection of our environment.

The causality behind these procedures is rooted in the inherent hazards of the azetidine and amine functional groups. Azetidine, the core four-membered nitrogenous heterocycle, is known to be a reactive and hazardous parent compound. Procedures are therefore designed to mitigate risks of exposure, uncontrolled reactions, and improper waste stream entry, adhering to the "cradle-to-grave" hazardous waste management principle established by the U.S. Environmental Protection Agency (EPA)[1][2].

Hazard Assessment and Waste Identification

Azetidine is classified as a highly flammable liquid that is harmful if swallowed and causes severe skin burns and eye damage[4][5]. The amine functional group further suggests corrosive properties and the potential for harmful vapor inhalation[6]. Consequently, 3-(2-Thienylmethyl)azetidine must be managed as a hazardous waste .

Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[7]. Based on the data for azetidine, this compound's waste would likely be classified under:

  • Ignitability (D001): Due to its likely low flash point[5].

  • Corrosivity (D002): Due to its amine functional group, likely resulting in a pH greater than 12.5 in aqueous solution[7].

Every generator of hazardous waste is legally responsible for its proper identification and management from generation to final disposal[1].

Table 1: Hazard Profile and Personal Protective Equipment (PPE)
Hazard CharacteristicBasis of AssessmentRequired Personal Protective Equipment (PPE)
Flammability Parent compound (Azetidine) is highly flammable[4][5].Work in a chemical fume hood. Use non-sparking tools and keep away from ignition sources[8].
Corrosivity Parent compound causes severe skin burns and eye damage[4]. Amines are typically corrosive[6].Wear chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and chemical splash goggles with a face shield[5][9].
Toxicity Parent compound is harmful if swallowed[4]. Amines can be toxic upon inhalation.Avoid breathing vapors by handling exclusively within a certified chemical fume hood[8].

On-Site Waste Accumulation and Storage

Proper segregation and storage are critical to prevent dangerous reactions and ensure safe handling.

Step-by-Step Storage Protocol:
  • Select a Compatible Container: Use a clean, dry, and chemically resistant container, such as a high-density polyethylene (HDPE) carboy or a poly-coated glass bottle[10]. Ensure the container has a secure, vapor-tight screw cap.

  • Segregate the Waste: Designate a specific container for 3-(2-Thienylmethyl)azetidine waste. Do not mix this waste with other chemical streams, especially:

    • Acids or strong oxidizing agents, which can cause violent reactions with amines[6][11].

    • Aqueous waste streams, unless specifically part of a neutralization protocol.

    • Halogenated solvents, to avoid complex and expensive disposal routes.

  • Label the Container: The moment the first drop of waste enters the container, it must be labeled. Use a standardized chemical waste tag, such as the NIH Chemical Waste Tag or an equivalent provided by your institution's Environmental Health and Safety (EHS) department[11][12]. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 3-(2-Thienylmethyl)azetidine."

    • An accurate list of all constituents and their approximate concentrations.

    • The accumulation start date.

    • The relevant hazard characteristics (e.g., Flammable, Corrosive).

  • Ensure Safe Storage Conditions:

    • Keep the waste container tightly closed at all times, except when adding waste[13].

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Place the container within a secondary containment bin or tray to catch any potential leaks[10].

    • Store away from heat, direct sunlight, and all sources of ignition[5].

Diagram: Waste Segregation Logic

Start Waste Generated: 3-(2-Thienylmethyl)azetidine IsWaste Is it a hazardous waste? Start->IsWaste Container Select dedicated, compatible waste container (HDPE). IsWaste->Container Yes (Corrosive, Flammable) Label Affix and complete Hazardous Waste Tag. Container->Label Segregate Segregate from Incompatibles: - Acids - Oxidizers - Halogenated Solvents Label->Segregate Store Store in secondary containment in designated Satellite Accumulation Area (SAA). Segregate->Store Pickup Arrange for pickup by licensed waste handler. Store->Pickup

Caption: Decision workflow for handling newly generated waste.

Spill Management Protocol

Immediate and correct response to a spill is paramount to laboratory safety.

  • Evacuate and Alert: If the spill is large, volatile, or occurs outside a fume hood, evacuate the immediate area. Alert all personnel in the lab and notify your supervisor and institutional EHS department.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE detailed in Table 1, including a face shield and appropriate gloves.

  • Contain the Spill: For liquid spills, create a dike around the perimeter using a spill containment kit with absorbent pads or a non-reactive absorbent material like vermiculite or sand[4]. Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Neutralize (If Safe and Trained): For small spills of amines, cautious neutralization can be performed by trained personnel. Slowly add a weak acid, such as citric acid or a specialized amine neutralizer, from the outside of the spill inwards. Avoid strong acids, which can cause a violent exothermic reaction.

  • Absorb and Collect: Once neutralized, absorb the liquid with an inert material. Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and contaminated debris[8].

  • Package and Label: Place all collected waste into a heavy-duty plastic bag or a designated container. Seal the container and label it as "Spill Debris: 3-(2-Thienylmethyl)azetidine" with a hazardous waste tag.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose: Manage the sealed spill debris container as hazardous waste and arrange for its disposal through your EHS department.

Diagram: Spill Response Workflow

Spill Spill Occurs Alert Alert Personnel & EHS Spill->Alert PPE Don Full PPE: Gloves, Goggles, Face Shield, Lab Coat Alert->PPE Contain Contain spill with non-reactive absorbent dikes. PPE->Contain Neutralize Cautiously neutralize with weak acid (trained personnel only). Contain->Neutralize Absorb Absorb spill with inert material (vermiculite). Neutralize->Absorb Collect Collect debris with non-sparking tools. Absorb->Collect Package Package in sealed container. Attach Hazardous Waste tag. Collect->Package Decon Decontaminate the area. Package->Decon Dispose Dispose of debris as hazardous waste. Decon->Dispose

Caption: Step-by-step procedure for managing a chemical spill.

Final Disposal Procedures

The final disposal of 3-(2-Thienylmethyl)azetidine must be conducted through your institution's hazardous waste program, which utilizes licensed treatment, storage, and disposal facilities (TSDFs)[14].

Preparing for Disposal:
  • Pure Compound/Unused Reagent: If disposing of the original reagent, do not open the container if it is old or shows signs of degradation. Label the exterior with a hazardous waste tag and contact EHS.

  • Contaminated Labware:

    • Solid Waste: Gloves, absorbent paper, and pipette tips contaminated with small residues should be collected in a dedicated, clearly labeled plastic bag within a cardboard box[11]. This is considered chemically contaminated dry waste. Do not place any free liquids in this container.

    • Glassware: Whenever possible, decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and disposed of as liquid hazardous waste in your designated container[13]. After thorough rinsing and air-drying in a fume hood, the glassware can often be disposed of in a designated broken glass box[13][15]. Consult your institutional policy.

  • Empty Containers: An "empty" container that held this compound must also be managed properly. Triple-rinse the container with a suitable solvent; collect the rinsate as hazardous waste[13]. After rinsing, deface the original label and dispose of the container according to your site's procedures for chemically rinsed containers.

  • Scheduling Pickup: Once your waste container is nearly full (do not fill past 90% capacity) or has been accumulating for the maximum allowed time (often 60-90 days, check with your EHS), schedule a pickup. Ensure your waste tag is fully and accurately completed to facilitate a smooth collection process.

By adhering to these protocols, you build a self-validating system of safety and compliance, ensuring that your critical research and development work is not compromised by improper chemical handling and disposal.

References

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Azetidine Safety Data Sheet. Chemos GmbH & Co. KG. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor.
  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • NIH Waste Disposal Guide. National Institutes of Health. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. OC-Praktikum. [Link]

  • synthesis of azetidine .pptx. Slideshare. [Link]

  • Hazardous waste in the United States. Wikipedia. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • NIH Chemical Safety Guide 2015. Montgomery College. [Link]

  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? YouTube. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

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